molecular formula C10H9NO3 B11906097 7-Methoxyindolizine-1-carboxylic acid

7-Methoxyindolizine-1-carboxylic acid

Cat. No.: B11906097
M. Wt: 191.18 g/mol
InChI Key: UVETZEAWTAQZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyindolizine-1-carboxylic acid is a valuable chemical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a fused bicyclic indolizine core substituted with a methoxy group and a carboxylic acid functionality, makes it a versatile intermediate for the synthesis of more complex molecules . Research indicates that 7-methoxy indolizine derivatives exhibit significant pharmacological potential. Specifically, studies have shown that such compounds can be designed as analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and function as promising inhibitors of the cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme is a key target in anti-inflammatory drug discovery, and selective inhibition of this isoform over COX-1 is associated with a reduced risk of gastrointestinal side effects . The carboxylic acid group on the indolizine ring is a critical pharmacophore, often contributing to the molecule's acidity and its ability to interact with biological targets . This compound is presented for research applications only, including use as a standard in analytical studies, a precursor in synthetic chemistry, and a core structure in the development of new therapeutic agents. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

7-methoxyindolizine-1-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13)

InChI Key

UVETZEAWTAQZOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN2C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Plausible Reaction Mechanism for the Synthesis of 7-Methoxyindolizine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indolizine scaffolds are privileged heterocyclic motifs integral to a wide array of biologically active compounds and functional materials.[1][2] Their unique electronic and photophysical properties have also made them subjects of interest in the development of organic light-emitting devices and fluorescent probes.[1] This technical guide provides a comprehensive examination of a plausible and efficient reaction mechanism for the synthesis of a specific, functionalized derivative: 7-methoxyindolizine-1-carboxylate. Focusing on the widely employed 1,3-dipolar cycloaddition reaction, this document will elucidate the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, aimed at an audience of researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Indolizine Core

The indolizine nucleus, an aromatic bicyclic system composed of fused pyridine and pyrrole rings sharing a nitrogen atom, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The methoxy and carboxylate functional groups on the 7- and 1-positions, respectively, of the target molecule are of particular interest as they offer handles for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic profile. For instance, various substituted 7-methoxyindolizine derivatives have been synthesized and evaluated for their potential as anti-tubercular agents.[3][4][5]

Numerous synthetic strategies have been developed for the construction of the indolizine ring system, with the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions being among the most classical and versatile methods.[2][6][7] This guide will focus on the 1,3-dipolar cycloaddition approach due to its high degree of convergence and versatility in introducing a wide range of substituents.[7]

Proposed Reaction Mechanism: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including the pyrrole ring of the indolizine system.[7][8] The reaction involves the concerted cycloaddition of a 1,3-dipole with a dipolarophile.[7] In the context of indolizine synthesis, the 1,3-dipole is a pyridinium ylide, which reacts with an electron-deficient alkene or alkyne as the dipolarophile.

A plausible pathway for the synthesis of 7-methoxyindolizine-1-carboxylate is outlined below. This mechanism is a multi-step, one-pot process that leverages the in-situ generation of the key pyridinium ylide intermediate.

Step 1: Quaternization of the Pyridine Ring

The synthesis commences with the quaternization of a 4-methoxypyridine derivative. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking an α-halo ester, such as ethyl bromoacetate. This SN2 reaction forms a pyridinium salt.

Step 2: In-Situ Generation of the Pyridinium Ylide

The pyridinium salt formed in the first step possesses an acidic proton on the α-carbon of the ester group. In the presence of a mild base, such as potassium carbonate or triethylamine, this proton is abstracted to generate a pyridinium ylide in situ.[6] This ylide is a key reactive intermediate, acting as the 1,3-dipole in the subsequent cycloaddition step.

Step 3: [3+2] Cycloaddition

The generated pyridinium ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient dipolarophile. A suitable dipolarophile for the synthesis of the target molecule would be an acrylate derivative, such as ethyl acrylate. This concerted reaction forms a five-membered ring, leading to a tetrahydroindolizine intermediate.[7]

Step 4: Aromatization

The final step of the reaction sequence is the aromatization of the tetrahydroindolizine intermediate to yield the stable, aromatic indolizine product. This is typically achieved through an oxidative dehydrogenation process.[9] In many modern protocols, this oxidation can occur in the presence of a mild oxidant like TEMPO or even atmospheric oxygen, sometimes facilitated by a catalyst.[7][9]

The overall plausible reaction mechanism is depicted in the following diagram:

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Aromatization 4-Methoxypyridine 4-Methoxypyridine Pyridinium_salt Pyridinium_salt 4-Methoxypyridine->Pyridinium_salt  + Ethyl bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate Pyridinium_ylide Pyridinium_ylide Pyridinium_salt->Pyridinium_ylide  + Base (-HBr) Tetrahydroindolizine Tetrahydroindolizine Pyridinium_ylide->Tetrahydroindolizine  + Ethyl acrylate Ethyl_acrylate Ethyl_acrylate 7-methoxyindolizine-1-carboxylate 7-methoxyindolizine-1-carboxylate Tetrahydroindolizine->7-methoxyindolizine-1-carboxylate  Oxidation (-2H)

Figure 1: Plausible reaction mechanism for the synthesis of 7-methoxyindolizine-1-carboxylate via 1,3-dipolar cycloaddition.

Experimental Protocol

The following is a generalized, representative experimental protocol for the synthesis of 7-methoxyindolizine-1-carboxylate based on established literature procedures for similar indolizine syntheses.[7][9]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-MethoxypyridineReagentCommercially Available
Ethyl bromoacetateReagentCommercially Available
Ethyl acrylateReagentCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypyridine (1.0 mmol, 1.0 eq), ethyl bromoacetate (1.1 mmol, 1.1 eq), and anhydrous acetonitrile (10 mL).

  • Quaternization: Stir the reaction mixture at room temperature for 1 hour.

  • Ylide Formation and Cycloaddition: Add potassium carbonate (2.0 mmol, 2.0 eq) and ethyl acrylate (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 7-methoxyindolizine-1-carboxylate.

Experimental Workflow Diagram

G start Start setup Combine 4-methoxypyridine and ethyl bromoacetate in acetonitrile start->setup quaternization Stir at room temperature for 1 hour setup->quaternization add_reagents Add K2CO3 and ethyl acrylate quaternization->add_reagents reflux Heat to reflux (82°C) and monitor by TLC add_reagents->reflux workup Cool, filter, and concentrate reflux->workup extraction Dissolve in CH2Cl2, wash with water, dry over Na2SO4, and concentrate workup->extraction purification Purify by column chromatography extraction->purification end Obtain pure 7-methoxyindolizine-1-carboxylate purification->end

Sources

The Chemical Architecture and Therapeutic Potential of 7-Methoxy-Indolizine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines—nitrogen-embedded bicyclic heteroaromatics—are highly privileged scaffolds in modern drug discovery due to their bioisosteric relationship with the indole nucleus. Among these, 7-methoxy-indolizine analogues have emerged as potent therapeutic agents, particularly as cyclooxygenase-2 (COX-2) inhibitors and anti-tubercular compounds. This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological profiling of 7-methoxy-indolizines, designed for researchers and application scientists in therapeutic development.

Structural Chemistry & Molecular Rationale

The pharmacological efficacy of 7-methoxy-indolizines is deeply rooted in their electronic and spatial geometry. The indolizine core is isoelectronic with indole, allowing it to mimic natural biological substrates while resisting rapid metabolic degradation.

Causality of the 7-Methoxy Substitution: The introduction of a methoxy group at the 7-position serves a dual mechanistic purpose:

  • Electronic Enrichment (Synthetic Advantage): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the pyridinium ring, stabilizing the intermediate ylide and increasing its nucleophilicity during 1,3-dipolar cycloaddition.

  • Receptor Binding (Pharmacological Advantage): In the context of COX-2 inhibition, these analogues act as bioisosteres of indomethacin[1]. The 7-methoxy oxygen acts as a critical hydrogen-bond acceptor, while the enriched aromatic system enhances

    
     stacking and hydrophobic packing within the COX-2 active site. Computational docking confirms that these hydrophobic interactions are the primary drivers of target affinity[1].
    

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition Workflow

The most efficient and regioselective method for constructing the 7-methoxy-indolizine core is the base-mediated 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne[2].

Step-by-Step Self-Validating Protocol

Objective: Synthesis of diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (Compound 5a).

Phase 1: Quaternization (Precursor Synthesis)

  • Reaction: Dissolve 4-methoxypyridine (0.0091 mol) and 4-cyanophenacyl bromide (0.0091 mol) in 12 mL of dry tetrahydrofuran (THF)[3].

  • Activation: Reflux the mixture for 30 minutes.

    • Causality: The elevated temperature provides the activation energy required for the

      
       displacement of the bromide ion by the nucleophilic pyridine nitrogen, forming the pyridinium bromide salt.
      
  • Isolation: Filter the separated solid, recrystallize using ethanol, and dry at room temperature (Yield: ~98%).

Phase 2: Ylide Generation & Cycloaddition

  • Reaction Setup: Suspend the synthesized pyridinium salt (0.1 mmol) in 15 mL of dry THF. Add diethyl but-2-ynedioate (0.1 mmol) and anhydrous

    
     (0.1 mmol)[3].
    
  • Cyclization: Reflux the reaction medium for 20 minutes.

    • Causality:

      
       acts as a mild base, selectively deprotonating the 
      
      
      
      -carbon of the pyridinium salt to generate the reactive pyridinium ylide in situ without hydrolyzing the ester groups of the alkyne. The ylide immediately undergoes a [3+2] cycloaddition with the alkyne.
  • Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the indolizine is confirmed by the disappearance of the highly polar baseline spot (pyridinium salt) and the appearance of a high-

    
    , intensely fluorescent spot under 254 nm UV light (due to the fully conjugated indolizine system)[2].
    

Phase 3: Workup & Structural Validation

  • Purification: Evaporate the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with distilled water and brine.

    • Causality: Water removes the inorganic salts (

      
      , 
      
      
      
      ), while the brine wash breaks any micro-emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.
  • Self-Validation Checkpoint 2 (Spectroscopic Integrity): Following solvent evaporation and ethanol recrystallization, subject the compound to

    
    -NMR. A successful synthesis is definitively validated by the appearance of ester carbonyl resonances at ~166.07 ppm and the benzoyl carbonyl resonance at ~186.00 ppm[1].
    

Synthesis A 4-Methoxypyridine + Phenacyl Bromide B Reflux in THF (Quaternization) A->B Step 1 C Pyridinium Salt (Intermediate) B->C D Base Addition (K2CO3 / THF) C->D Step 2 E Pyridinium Ylide (In situ generation) D->E G 1,3-Dipolar Cycloaddition (Reflux, 20 mins) E->G F Diethyl but-2-ynedioate (Alkyne) F->G Reactant H 7-Methoxy-Indolizine Analogue G->H Final Yield

Fig 1. Step-by-step synthetic workflow for 7-methoxy-indolizine analogues via 1,3-dipolar cycloaddition.

Pharmacological Profiling & Quantitative Efficacy

7-Methoxy-indolizines exhibit a broad spectrum of biological activities, most notably as potent anti-inflammatory (COX-2 selective) and anti-tubercular agents.

Quantitative Data Summary

The table below consolidates the in vitro efficacy of key 7-methoxy-indolizine analogues against their respective biological targets:

Compound DesignationR-Group SubstitutionBiological TargetQuantitative EfficacyRef.
Compound 5a 3-(4-cyanobenzoyl)COX-2 Enzyme

= 5.84 µM
[1]
Compound 2a 3-(4-cyanobenzoyl)COX-2 Enzyme

= 6.56 µM
[2]
Compound 5i 3-(3-methoxybenzoyl)MTB (MDR Strain)MIC = 16.0 µg/mL[3]
Indomethacin Standard ControlCOX-2 Enzyme

= 6.84 µM
[1]
Mechanistic Insights: COX-2 Inhibition

Selective COX-2 inhibitors are critical for managing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. Compound 5a demonstrates superior efficacy to the standard drug indomethacin (


 of 5.84 µM vs. 6.84 µM)[1]. The cyano group on the benzoyl ring acts as a strong electron-withdrawing group (EWG), polarizing the molecule and allowing it to anchor deeply into the hydrophobic pocket of the COX-2 active site, thereby competitively blocking arachidonic acid from entering the catalytic channel.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active State) AA->COX2 Substrate Binding PG Prostaglandins (Inflammatory Mediators) COX2->PG Enzymatic Catalysis INF Inflammation Pathway PG->INF Signal Transduction INHIB 7-Methoxy-Indolizine (Compound 5a) INHIB->COX2 Competitive Inhibition (Hydrophobic Blockade)

Fig 2. Mechanism of COX-2 pathway inhibition by 7-methoxy-indolizine analogues.

Anti-Tubercular Activity

Beyond inflammation, 7-methoxy-indolizines show remarkable promise against multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). Molecular dynamic (MD) simulations reveal that compounds with meta-methoxy substitutions on the benzoyl ring (e.g., Compound 5i) achieve high binding affinities (up to 8.57 kcal/mol) through a combination of electrostatic interactions and hydrogen bonding with MTB target proteins[3].

Conclusion

The 7-methoxy-indolizine scaffold represents a highly versatile and synthetically accessible pharmacophore. By manipulating the electronic properties of the pyridinium ylide precursor, chemists can efficiently generate libraries of compounds with targeted affinities for COX-2 and MDR-MTB. The self-validating 1,3-dipolar cycloaddition protocol ensures high-purity yields, making this class of compounds a prime candidate for advanced preclinical drug development.

References

  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (MDPI).[Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS One (PubMed Central).[Link]

Sources

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 7-Methoxyindolizine-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse target receptors—is critical for accelerating drug discovery. 7-Methoxyindolizine-1-carboxylic acid , particularly when functionalized at the 3-position, has emerged as a highly versatile and potent pharmacophore[1]. Originally recognized for its broad-spectrum antimicrobial and anti-inflammatory properties[2][3], this scaffold has recently revolutionized the field of epigenetics by enabling the synthesis of highly selective chemical probes (such as GSK2801) targeting the previously "undruggable" BAZ2A and BAZ2B bromodomains[4][5].

This technical guide dissects the mechanistic rationale behind the scaffold's biological activity, details validated experimental workflows for its application, and synthesizes quantitative structure-activity relationship (SAR) data to guide future drug development efforts.

Mechanistic Rationale: Anatomy of the Scaffold

As a Senior Application Scientist, I approach molecular design by analyzing the stereoelectronic causality of each functional group. The biological potency of 7-methoxyindolizine-1-carboxylic acid is not accidental; it is the result of precise molecular architecture:

  • The Indolizine Core: A structural isomer of indole, this nitrogen-containing heterocycle provides a planar, electron-rich aromatic system. This planarity is essential for intercalating with biological macromolecules and forming robust

    
     stacking interactions with aromatic residues (e.g., Tryptophan/Tyrosine) within protein binding pockets[2][5].
    
  • The 7-Methoxy Substitution: The methoxy group at the 7-position acts as an electronic modulator and a steric gatekeeper. In bromodomain targeting, it projects into the ZA channel of the binding pocket. Its specific steric bulk fits perfectly into the wider channel of BAZ2B but causes steric clashes in the narrower channels of BET family bromodomains, driving target selectivity[6].

  • The 1-Carboxylic Acid: This moiety serves as a highly versatile synthetic handle. By converting the carboxylic acid into specific amides or esters, medicinal chemists can design molecules that reach out of the primary binding pocket to interact with solvent-exposed regions or specific water networks, fine-tuning both affinity and pharmacokinetic properties[6].

  • The 3-Acetyl Modification: When acetylated (yielding 3-acetyl-7-methoxyindolizine-1-carboxylic acid), the molecule becomes a potent acetyl-lysine (KAc) mimetic. The carbonyl oxygen forms critical hydrogen bonds with conserved asparagine and tyrosine residues in epigenetic reader proteins[6][7].

Primary Biological Activity: Epigenetic Modulation (BAZ2A/BAZ2B)

The most profound application of this scaffold lies in epigenetic modulation. BAZ2A and BAZ2B are central scaffolding proteins of the nucleolar remodeling complex (NoRC), which regulates the expression of non-coding RNAs and is heavily implicated in aggressive prostate cancer[4][8].

Due to their shallow acetyl-lysine binding pockets, BAZ2 domains were historically difficult to target[8]. However, utilizing 3-acetyl-7-methoxyindolizine-1-carboxylic acid as a foundation, researchers developed GSK2801 , a potent, selective, and cell-active competitive inhibitor[4][6]. GSK2801 effectively displaces BAZ2A from chromatin, restoring normal transcriptional regulation[4].

Mechanism of BAZ2A/B bromodomain inhibition by indolizine derivatives.

Broad-Spectrum Pharmacological Activities

Beyond epigenetics, the 7-methoxyindolizine-1-carboxylic acid scaffold exhibits a multifaceted biological profile:

  • Anticancer Activity (Tubulin Inhibition): Indolizine derivatives exhibit potent cytotoxic effects by inhibiting tubulin polymerization[2]. They bind competitively to the colchicine-binding site on

    
    -tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2].
    
  • Antimicrobial & Anti-tubercular Activity: Derivatives of indolizine-1-carboxylate have demonstrated selective toxicity against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria[3]. When chemically combined with agents like Isoniazid, these derivatives show significant anti-tubercular activity against Mycobacterium tuberculosis strains[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol A: Synthesis of GSK2801 Precursor via Amidation

Causality: To functionalize the 1-carboxylic acid without disrupting the 3-acetyl KAc mimetic, HATU is utilized. HATU rapidly forms an active O-At ester, preventing racemization and overcoming the steric hindrance of the indolizine core. DIPEA is selected as a non-nucleophilic base to ensure the amine nucleophile remains deprotonated without competing for the active ester[1][6].

  • Preparation: Dissolve 3-acetyl-7-methoxyindolizine-1-carboxylic acid (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at room temperature for 15 minutes to allow complete formation of the active ester.

  • Coupling: Introduce the target amine (e.g., N,O-dimethylhydroxylamine hydrochloride for Weinreb amide synthesis) (1.1 equiv). Stir until completion (monitored via LC-MS).

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with brine. Dry over

    
    .
    
  • Self-Validation Check: Run a parallel control reaction omitting HATU. If product forms in the control, it indicates the presence of reactive impurities (e.g., acyl chlorides) rather than true coupling. Purify the final product via preparative HPLC to >95% purity to prevent trace impurities from causing false positives in downstream biological assays.

Protocol B: AlphaScreen Competitive Binding Assay for BAZ2A/B

Causality: AlphaScreen is chosen over standard ELISA due to its homogeneous, no-wash format, which preserves the weak, transient interactions typical of bromodomain-ligand binding. The assay relies on the proximity-induced energy transfer between Streptavidin-donor beads and Ni-NTA-acceptor beads[4].

  • Incubation: Incubate His-tagged BAZ2A/B protein with the synthesized indolizine derivative in assay buffer (HEPES, NaCl, CHAPS, BSA) for 30 minutes. Note: CHAPS is critical to prevent non-specific compound aggregation.

  • Ligand Addition: Add biotinylated acetyl-histone peptide to the mixture.

  • Bead Addition: Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate in strict darkness for 1 hour (beads are highly photosensitive).

  • Detection: Excite the microplate at 680 nm and measure emission between 520-620 nm.

  • Self-Validation Check: The assay must include GSK8573 (an inactive structural analogue) as a negative control[4]. If GSK8573 induces a signal drop, the interference is optical (e.g., singlet oxygen quenching) rather than true competitive displacement. A "no-protein" baseline must also be established to quantify bead-to-bead background noise.

Step-by-step workflow for the AlphaScreen competitive binding assay.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinities of various indolizine derivatives, highlighting the critical role of the 7-methoxy and 3-acetyl substitutions in driving potency and selectivity for BAZ2A/B over BET bromodomains[4][5][6][7].

Compound Scaffold / SubstitutionPrimary TargetBinding Affinity (

/

)
Biological Effect / Notes
Unsubstituted Indolizine-1-carboxylateBET FamilyWeak (

10

M)
Baseline binding; low selectivity.
3-Acetyl-indolizineBAZ2A / BAZ2B

1.5

M
KAc mimicry established; moderate affinity.
3-Acetyl-7-methoxy indolizineBAZ2B

500 nM
Improved ZA channel fit; increased selectivity.
GSK2801 (Optimized Amide)BAZ2B136 nMPotent target engagement; chromatin displacement.
GSK2801 (Optimized Amide)BAZ2A257 nMPotent target engagement; chromatin displacement.
GSK8573 (Negative Control)BAZ2A / BAZ2B>10

M
No target engagement; used for assay validation.

References

  • Title: Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B Source: Journal of Medicinal Chemistry - ACS Publications URL: 6

  • Title: Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B Source: PMC (PubMed Central) - NIH URL: 4

  • Title: The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL: 2

  • Title: Indolizine derivatives: Recent advances and potential pharmacological activities Source: ResearchGate URL: 3

  • Title: Chemical probes and inhibitors of bromodomains outside the BET family Source: PMC (PubMed Central) - NIH URL: 7

  • Title: Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology Source: Taylor & Francis Online URL: 5

Sources

Potential therapeutic targets of 7-methoxyindolizine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targeting of 7-Methoxyindolizine Compounds

Executive Summary

In contemporary medicinal chemistry, the indolizine scaffold—a fused bicyclic system containing a bridgehead nitrogen—has emerged as a highly privileged pharmacophore. Specifically, the introduction of a methoxy group at the C7 position (7-methoxyindolizine) significantly alters the electronic distribution and lipophilicity of the core, optimizing its interaction with various biological targets. As a Senior Application Scientist, I have synthesized the most current structural-activity relationship (SAR) data and mechanistic insights to provide a comprehensive analysis of 7-methoxyindolizine derivatives. This whitepaper details their primary therapeutic targets, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols for preclinical evaluation.

Mechanistic Profiling of Primary Therapeutic Targets

The 7-methoxyindolizine core acts as a versatile binding moiety, capable of multi-target engagement depending on its peripheral functionalization (e.g., esterification at C1/C2 or benzoylation at C3).

Cyclooxygenase-2 (COX-2) Inhibition: Anti-Inflammatory Applications

The COX-2 enzyme is a primary target for managing inflammation. Traditional non-selective NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to gastrointestinal toxicity. 7-methoxyindolizine derivatives have been rationally designed as bioisosteres of indomethacin[1].

  • Mechanistic Causality: The 7-methoxy group enhances the electron density of the bicyclic core, which facilitates robust

    
     stacking and hydrophobic interactions within the larger, more flexible side pocket of the COX-2 active site[1]. For instance, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate exhibits an IC
    
    
    
    of 5.84 µM, comparable to indomethacin (6.84 µM), while demonstrating superior COX-2 selectivity[1].
Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA): Anti-Tubercular Activity

The emergence of Multi-Drug-Resistant Mycobacterium tuberculosis (MDR-MTB) necessitates novel scaffolds. 7-methoxyindolizines have demonstrated potent whole-cell anti-tubercular activity[2].

  • Mechanistic Causality: Molecular docking and dynamic simulations confirm that these compounds target InhA, a crucial enzyme in type II fatty acid biosynthesis (FAS-II) responsible for mycolic acid production[2]. The methoxy substitution at C7, combined with a meta-methoxybenzoyl group at C3, yields strong binding affinities (up to -8.57 kcal/mol) through hydrogen bonding with catalytic residues (Pro193, Tyr158) and electrostatic interactions, effectively halting mycobacterial cell wall synthesis[3].

Tubulin Polymerization Inhibition: Anticancer Therapeutics

Targeting the microtubule dynamics of cancer cells is a validated oncological strategy. Indolizine derivatives have been identified as potent microtubule-interacting agents[4].

  • Mechanistic Causality: 7-methoxyindolizines bind to the colchicine-binding pocket of

    
    -tubulin[5]. By sterically hindering the addition of tubulin heterodimers, these compounds suppress microtubule dynamics without necessarily altering the total microtubule mass at low concentrations. This disruption leads to a prolonged mitotic block at the G2/M phase, ultimately triggering apoptosis in rapidly dividing malignant cells[4].
    
7 Nicotinic Acetylcholine Receptor ( 7 nAChR): Neurological Disorders

The


7 nAChR is a therapeutic target for schizophrenia and cognitive impairment[6]. Certain 7-methoxyindolizine derivatives act as potent agonists at this receptor. The rigid bicyclic structure mimics the spatial orientation of endogenous acetylcholine, while the lipophilic methoxy group enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS-active agents[6].

Quantitative Data Synthesis

The following table summarizes the in vitro efficacy of key 7-methoxyindolizine derivatives across primary targets, providing a benchmark for lead optimization.

Compound DerivativePrimary TargetEfficacy MetricReference StandardSource
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2IC

= 5.84 µM
Indomethacin (6.84 µM)[1]
Ethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1-carboxylateMTB InhA (H37Rv)MIC = 16 µg/mLIsoniazid (0.05 µg/mL)[2]
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2IC

= 7.12 µM
Indomethacin (6.84 µM)[1]
Indolizine-phenothiazine hybridsTubulin (Colchicine site)GI

= 30 nM
Paclitaxel (2.5 nM)[7]

Mechanistic and Workflow Visualizations

COX2_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) Maintains GI Mucosa AA->COX1 COX2 COX-2 (Inducible) Drives Inflammation AA->COX2 PGs_GI Physiological Prostaglandins COX1->PGs_GI PGs_Inf Pathological Prostaglandins COX2->PGs_Inf Indolizine 7-Methoxyindolizine Derivatives Indolizine->COX1 Spares COX-1 (Reduced Side Effects) Indolizine->COX2 Selective Inhibition (Hydrophobic Binding)

Caption: Selective COX-2 inhibition pathway by 7-methoxyindolizine derivatives, sparing COX-1 function.

REMA_Workflow Prep 1. Compound Prep Serial Dilution Inoc 2. MTB Inoculation H37Rv / MDR Strains Prep->Inoc Incub 3. Incubation 7 Days at 37°C Inoc->Incub Resazurin 4. Resazurin Addition Viability Indicator Incub->Resazurin Readout 5. Fluorescence Readout Calculate MIC Resazurin->Readout

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) in anti-tubercular screening.

Experimental Protocols & Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls and causality-driven steps.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay

Purpose: To quantify the IC


 of 7-methoxyindolizine derivatives against COX-2.
  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol. Causality: Hematin is required as a cofactor for the peroxidase activity of COX, while phenol serves as an electron donor, ensuring the enzyme remains in its active catalytic state.

  • Compound Incubation: Incubate the enzyme with varying concentrations of the 7-methoxyindolizine compound (0.1 µM to 100 µM) for 10 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for time-dependent inhibitors typical of the indolizine class.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).

  • Termination and Readout: Terminate the reaction after 2 minutes using a highly acidic stop solution (e.g., 1M HCl). Quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA). Self-Validation: Include Indomethacin as a positive control and a vehicle-only well as a negative control to validate the dynamic range of the assay.

Protocol 2: Resazurin Microtiter Assay (REMA) for Anti-Tubercular Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against MTB strains[2].

  • Inoculum Preparation: Cultivate MTB H37Rv or MDR strains in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until an OD

    
     of 0.6-0.8 is reached. Causality: OADC provides essential fatty acids and bovine serum albumin, which prevents the toxic accumulation of free fatty acids, ensuring robust logarithmic growth.
    
  • Plate Setup: Perform two-fold serial dilutions of the 7-methoxyindolizine compounds in a 96-well microplate. Add the MTB inoculum to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Staining: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active, living mycobacteria.

  • Data Acquisition: Read fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest concentration that prevents the color change from blue to pink. Self-Validation: Use Isoniazid and Rifampicin as standard reference drugs to confirm strain susceptibility profiles[2].

Conclusion and Future Perspectives

The 7-methoxyindolizine scaffold is a highly tunable pharmacophore. Current crystallographic and computational data validate its efficacy against COX-2 and mycobacterial InhA. Future drug development efforts should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds. Specifically, leveraging the lipophilicity of the 7-methoxy group could yield highly penetrant CNS drugs for


7 nAChR targeting, or be utilized in antibody-drug conjugates (ADCs) for targeted tubulin inhibition in oncology.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (MDPI). Available at:[Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS ONE (NIH/PMC). Available at:[Link]

  • Studies on indolizines. Evaluation of their biological properties as microtubule-interacting agents and as melanoma targeting compounds. ResearchGate. Available at:[Link]

  • Larvicidal activity, molecular docking, and structural analysis of methoxyindolizine-1-carboxylate derivatives. ResearchGate. Available at:[Link]

  • Crystal Structure, Hydrogen bonding interactions, Hirshfeld surfaces, Energy frameworks, and DFT calculation of Diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates. ResearchGate. Available at:[Link]

Sources

Title: Predictive Profiling of 7-Methoxyindolizine Derivatives: An In Silico ADME/Tox Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a clinically approved drug is fraught with attrition, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[1][2] 7-Methoxyindolizine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, COX-2 inhibitory, and anti-tubercular properties.[3][4][5] To de-risk and accelerate the development of these promising scaffolds, a robust, early-stage assessment of their ADME/Tox characteristics is not just beneficial, but essential.[2][6] This technical guide provides a comprehensive framework for the in silico profiling of 7-methoxyindolizine derivatives, leveraging computational models to forecast their pharmacokinetic and toxicological fate. We will delve into the core principles, present detailed, actionable protocols, and offer expert insights into the interpretation of predictive data, thereby empowering research teams to make informed, data-driven decisions in the hit-to-lead and lead optimization phases.

The Rationale: Why In Silico First for 7-Methoxyindolizines?

In the contemporary drug discovery paradigm, the "fail early, fail cheap" mantra is paramount. Traditional experimental ADME/Tox screening, while indispensable for definitive data, is resource-intensive in terms of time, cost, and compound quantity.[7][8] Computational, or in silico, methods offer a powerful preliminary screening funnel, enabling the rapid evaluation of virtual compounds even before their synthesis.[9] This approach is particularly salient for novel scaffolds like 7-methoxyindolizines, where a foundational ADME/Tox dataset is likely sparse.

The primary causality for adopting an in silico first approach rests on several pillars:

  • Resource Conservation: It allows for the prioritization of synthetic efforts on candidates with the most promising predicted profiles, saving significant time and budget.[9]

  • Early Hazard Identification: Potential liabilities, such as mutagenicity or cardiotoxicity, can be flagged at the earliest stage, guiding structural modifications to mitigate these risks.[9][10]

  • Mechanistic Insight: Beyond simple predictions, some tools can identify the specific molecular substructures, or "toxicophores," responsible for predicted toxicity, offering clear guidance for chemical optimization.

  • High-Throughput Capability: Thousands of virtual derivatives can be profiled in a fraction of the time required for in vitro assays, enabling a broader exploration of the chemical space.[11]

The predictive power of these models stems from sophisticated algorithms, primarily Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) approaches, which learn from vast datasets of experimentally determined properties to correlate chemical structures with biological outcomes.[9][10][12]

A Unified Workflow for In Silico ADME/Tox Profiling

A systematic and reproducible workflow is critical for generating reliable in silico data. The process begins with the generation of a high-quality 2D or 3D representation of the molecule and proceeds through a tiered series of predictive models. Each step serves as a filter, refining the pool of candidates.

ADMET_Workflow cluster_input Phase 1: Input & Physicochemicals cluster_adme Phase 2: ADME Prediction cluster_tox Phase 3: Toxicity Prediction cluster_output Phase 4: Analysis & Decision SMILES Compound Input (SMILES/SDF) PhysChem Physicochemical Properties (LogP, LogS, pKa, TPSA) SMILES->PhysChem DrugLikeness Drug-Likeness Filters (Lipinski, Veber, etc.) PhysChem->DrugLikeness Absorption Absorption (HIA, Caco-2) DrugLikeness->Absorption Distribution Distribution (BBB, PPB) Absorption->Distribution Metabolism Metabolism (CYP Inhibition/Substrate, SoM) Distribution->Metabolism Excretion Excretion (Total Clearance) Metabolism->Excretion Genotox Genotoxicity (Ames) Excretion->Genotox Cardiotox Cardiotoxicity (hERG Inhibition) Genotox->Cardiotox OrganTox Organ Toxicity (Hepatotoxicity) Cardiotox->OrganTox AcuteTox Acute Toxicity (LD50) OrganTox->AcuteTox Analysis Data Consolidation & SAR Analysis AcuteTox->Analysis Decision Prioritization for Synthesis & In Vitro Testing Analysis->Decision

Caption: A generalized workflow for in silico ADME/Tox evaluation of drug candidates.

Core Parameters and Predictive Protocols

For any given 7-methoxyindolizine derivative, a standard panel of ADME/Tox endpoints should be evaluated. Below, we detail these parameters and provide a generalized, step-by-step protocol using freely available web-based tools as a self-validating and accessible system. For industrial settings, commercial software like ADMET Predictor® or StarDrop™ would offer more integrated and often more accurate models.[9][11]

Foundational Physicochemical and ADME Properties

These properties govern how a drug behaves in a biological system. Poor physicochemical characteristics are a common cause of failure.

Protocol 1: Rapid ADME and Drug-Likeness Profiling using SwissADME

The SwissADME web tool provides a robust platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

  • Step 1: Compound Input. Navigate to the SwissADME website. Prepare a list of the SMILES (Simplified Molecular-Input Line-Entry System) strings for your 7-methoxyindolizine derivatives. Paste one or more SMILES strings into the input box.

  • Step 2: Execution. Click the "Run" button to initiate the calculations. The platform processes the structures and presents the results in a comprehensive table.

  • Step 3: Data Collection. For each derivative, record the following key parameters from the output:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (solubility), and Topological Polar Surface Area (TPSA).

    • Drug-Likeness: Assess compliance with Lipinski's Rule of Five and Veber's rule. The tool provides a "yes/no" summary for each rule.

    • Pharmacokinetics: Human Intestinal Absorption (HIA) (High/Low), Blood-Brain Barrier (BBB) permeant (Yes/No), and Cytochrome P450 (CYP) inhibition predictions for major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Step 4: Causality Check. Why these parameters?

    • Lipinski's Rule: A compound that violates more than one of these rules (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10) may have poor absorption or permeation. This is a foundational check for oral bioavailability.

    • TPSA: A TPSA value > 140 Ų is often associated with poor cell membrane permeability.

    • CYP Inhibition: Inhibition of key CYP enzymes is a primary cause of drug-drug interactions (DDIs). Early identification of this liability is crucial.

In-Depth Toxicity Profiling

Toxicity is a major reason for late-stage drug attrition.[2] In silico models can provide early warnings for several critical toxicity endpoints.

Protocol 2: Comprehensive Toxicity Assessment using pkCSM

The pkCSM web server uses graph-based signatures to predict a wide range of ADME and toxicity properties.

  • Step 1: Compound Input. Navigate to the pkCSM pharmacokinetics web tool. Input the SMILES string of a single 7-methoxyindolizine derivative.

  • Step 2: Endpoint Selection. The tool will calculate a wide array of properties. For a focused toxicity screen, select the "Toxicity" tab in the results.

  • Step 3: Data Collection. Record the key toxicity predictions:

    • AMES Toxicity: Predicts the mutagenic potential of the compound. A positive result is a significant red flag.

    • hERG I Inhibition: Predicts the potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk. The output is typically a "Yes/No" prediction.

    • Hepatotoxicity: Predicts the potential to cause drug-induced liver injury (DILI).

    • Oral Rat Acute Toxicity (LD50): Provides a predicted median lethal dose in mol/kg. Higher values indicate lower acute toxicity.

    • Minnow Toxicity: Provides an indication of environmental toxicity.

  • Step 4: Self-Validation and Interpretation. The trustworthiness of these predictions is enhanced by understanding their basis. These models are trained on specific datasets. If your 7-methoxyindolizine scaffold is significantly different from the training set compounds (i.e., outside the "applicability domain"), the prediction may be less reliable. Always cross-reference alerts with known structural toxicology rules.

Logical Framework for Toxicity Assessment

Interpreting toxicity predictions requires a structured approach. A positive flag from an in silico model is not a definitive condemnation of a compound but rather a trigger for further investigation. The following diagram illustrates a logical decision-making process.

Toxicity_Logic cluster_positive Positive Finding cluster_negative Negative Finding start In Silico Toxicity Prediction (e.g., Ames, hERG, DILI) alert Toxicity Alert Generated? start->alert check_domain Is compound within Applicability Domain? analyze_sar Analyze SAR: Identify Toxicophore check_domain->analyze_sar Yes deprioritize Deprioritize or Halt (If Liability is Intractable) check_domain->deprioritize No (Low Confidence) alert->check_domain Yes proceed Proceed with Compound alert->proceed No redesign Redesign to Remove or Mask Liability analyze_sar->redesign rescreen Re-screen In Silico redesign->rescreen rescreen->alert Re-evaluate validate Prioritize for In Vitro Confirmatory Assay proceed->validate

Caption: A decision-making flowchart for handling in silico toxicity alerts.

Data Presentation and Interpretation

To effectively compare multiple 7-methoxyindolizine derivatives, the predicted data should be consolidated into a clear, tabular format. This allows for at-a-glance identification of promising candidates and potential liabilities.

Table 1: Hypothetical In Silico ADME/Tox Profile for 7-Methoxyindolizine Analogs

ParameterCategoryAcceptable RangeDerivative 1Derivative 2Derivative 3
Drug-Likeness
Lipinski ViolationsAbsorption0 or 10 1 2
MW ( g/mol )Physicochemical< 500385.4450.5512.6
LogPLipophilicity1 - 42.8 4.2 5.5
LogSSolubility> -4-3.5 -4.8 -6.1
ADME
HIAAbsorptionHighHighHighLow
BBB PermeantDistributionNo (for peripheral)NoYesYes
CYP2D6 InhibitorMetabolismNoNoYes No
Total ClearanceExcretion> 0.5 mL/min/kg0.80.40.3
Toxicity
AMES ToxicityMutagenicityNoNoNoNo
hERG InhibitionCardiotoxicityNoNoNoYes
HepatotoxicityOrgan ToxicityNoNoYes No

Expert Interpretation of the Table:

  • Derivative 1: Appears to be the most promising candidate. It has excellent drug-like properties, predicted high absorption, and a clean toxicity profile. Its lack of BBB permeation would make it suitable for a peripherally acting drug. This compound is a high-priority candidate for synthesis and in vitro validation.

  • Derivative 2: Shows potential issues. While its Lipinski profile is borderline acceptable, its predicted poor solubility (LogS = -4.8), inhibition of the major metabolic enzyme CYP2D6, and a hepatotoxicity flag are significant concerns.[13] The causality is clear: the structural changes made from Derivative 1 likely introduced a lipophilic moiety that also fits the CYP2D6 active site and may be metabolically activated to a reactive species in the liver. This candidate should be redesigned or deprioritized.

  • Derivative 3: This derivative is a clear "no-go" based on this in silico screen. It violates two Lipinski rules, has very poor predicted solubility, and, most critically, flags for hERG inhibition.[13] A hERG liability is a major safety concern that often halts development. Further investment in this specific analog is not warranted without significant structural overhaul.

Conclusion: A Compass, Not a Crystal Ball

In silico ADME/Tox profiling is an indispensable tool in the modern drug discovery toolkit, providing essential guidance for the development of novel chemical series like 7-methoxyindolizines.[7] It provides a rapid, cost-effective method to triage and prioritize candidates, identify potential liabilities early, and guide medicinal chemistry efforts toward compounds with a higher probability of downstream success.[14]

However, it is crucial to recognize the limitations. These models are predictive, not definitive.[15] Their accuracy is contingent on the quality and scope of the data on which they were trained. Therefore, the output of this in silico guide should be viewed as a data-rich hypothesis. The most promising candidates identified through this computational workflow must always be subjected to rigorous in vitro and, eventually, in vivo experimental validation to confirm their true ADME/Tox profile.[16] By integrating this predictive framework, the development path for novel 7-methoxyindolizine therapeutics can be navigated with greater efficiency and a higher likelihood of success.

References

  • Title: Computational methods for the prediction of drug toxicity. Source: ResearchGate. URL: [Link]

  • Title: ADME/Tox Prediction. Source: Profacgen. URL: [Link]

  • Title: How can I predict toxicity in drug discovery? Source: Optibrium. URL: [Link]

  • Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Source: MDPI. URL: [Link]

  • Title: Predicting Drug Metabolism: Experiment and/or Computation? Source: University of Cambridge. URL: [Link]

  • Title: PreADMET | Prediction of ADME/Tox. Source: BMDRC. URL: [Link]

  • Title: Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. Source: PMC, PLOS ONE. URL: [Link]

  • Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Source: Briefings in Bioinformatics, Oxford Academic. URL: [Link]

  • Title: ADME-Tox Modeling and Prediction. Source: Creative Biostructure. URL: [Link]

  • Title: ADMET Predictor® - Simulations Plus. Source: Simulations Plus. URL: [Link]

  • Title: The key for fast and efficient AI-assisted drug discovery: benchmarking the Receptor.AI ADME-Tox prediction model. Source: Receptor.AI. URL: [Link]

  • Title: Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. Source: ResearchGate. URL: [Link]

  • Title: Computational approaches to predict drug metabolism. Source: PubMed. URL: [Link]

  • Title: Synthetic scheme for the construction of substituted 7-methoxy-indolizine analogues. Source: ResearchGate. URL: [Link]

  • Title: Larvicidal Activity, Molecular Docking, and Structural Analysis of Methoxyindolizine-1-Carboxylate Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Source: PMC, RSC Advances. URL: [Link]

  • Title: The proposed 7-methoxy indolizine analogues and commercially available... Source: ResearchGate. URL: [Link]

  • Title: A Guide to In Silico Drug Design. Source: PMC, Pharmaceuticals. URL: [Link]

  • Title: Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. Source: RSC Publishing. URL: [Link]

  • Title: In-silico ADME and toxcity studies of some novel indole derivatives. Source: Journal of Applied Pharmaceutical Science. URL: [Link]

  • Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Source: Drug Target Review. URL: [Link]

  • Title: Advancing Safety Standards: International Guidelines and In Silico Toxicology. Source: Instem. URL: [Link]

  • Title: In silico ADME and Predictive Toxicology. Source: Norecopa. URL: [Link]

Sources

Hirshfeld surface analysis of substituted 7-methoxyindolizines.

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Crystal Packing and Intermolecular Interactions: A Hirshfeld Surface Analysis of Substituted 7-Methoxyindolizines

Executive Summary

Substituted 7-methoxyindolizines represent a highly versatile class of heterocyclic pharmacophores. Recently, they have garnered significant attention as bioisosteres for indomethacin, demonstrating potent cyclooxygenase-2 (COX-2) inhibition and promising anti-tubercular activity against multidrug-resistant strains[1],[2]. For drug development professionals, understanding the solid-state architecture of these active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement, driven by non-covalent intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and receptor-binding affinity.

This technical guide provides an in-depth methodology for utilizing Hirshfeld surface analysis and energy frameworks to decode the supramolecular assembly of 7-methoxyindolizines, using diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (Compound 5c) as a primary model[2].

The Causality of Crystallographic Profiling

Before computational surfaces can be generated, high-resolution empirical data must be acquired. Single-crystal X-ray diffraction (SC-XRD) is not merely a structural confirmation tool; it is the foundational matrix upon which all subsequent electron density mapping relies[3].

Self-Validating Protocol: SC-XRD Data Acquisition and Refinement

  • Crystal Selection & Mounting: Select a single crystal with uniform birefringence under polarized light. Causality: Twinning or macroscopic defects will distort the diffraction lattice, leading to false electron density peaks and inaccurate interaction mapping.

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    Å) on a diffractometer equipped with a CCD or CMOS detector[3].
  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Validation Check: This step is intrinsically self-validating. The refinement is only deemed successful when the shift/error ratio converges to zero, and the Goodness-of-Fit (GoF) approaches 1.0. Any residual electron density must be chemically logical (e.g., localized near heavy atoms like Bromine).

Table 1: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate [4],[2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
α, γ90.000°
β100.372(1)°
Volume (ų)4143.8(4)

Hirshfeld Surface Analysis: Mapping the Intermolecular Space

Traditional crystallographic analysis often struggles to quantify the holistic network of weak intermolecular forces. Hirshfeld surface analysis solves this by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal[3].

Self-Validating Protocol: Surface Generation

  • CIF Import & Symmetry Generation: Import the validated .cif file into CrystalExplorer. The software automatically generates the symmetry-equivalent molecules within the unit cell. Validation: If the .cif lacks proper symmetry operators, the software will flag a discontinuous lattice, preventing further analysis.

  • 
     Surface Computation:  Map the normalized contact distance (
    
    
    
    ) using the equation:
    
    
    Causality: This normalization accounts for the different van der Waals (vdW) radii of interacting atoms. Red spots on the surface definitively indicate contacts shorter than vdW radii (e.g., strong hydrogen bonds), white indicates contacts equal to vdW radii, and blue indicates longer contacts[2].
  • Shape Index & Curvedness: Generate these surfaces to identify

    
     stacking. Causality: Complementary red and blue triangles on the shape index, paired with flat regions on the curvedness plot, provide unambiguous proof of aromatic stacking.
    

Workflow N1 1. SC-XRD Data Collection (Mo Kα, λ=0.71073 Å) N2 2. Structure Refinement (SHELXL, self-validating GoF ~1.0) N1->N2 N3 3. CrystalExplorer Import (.cif parsing & symmetry generation) N2->N3 N4 4. Hirshfeld Surface Generation (d_norm, Shape Index, Curvedness) N3->N4 N5 5. 2D Fingerprint Plots (d_i vs d_e mapping) N4->N5 N6 6. Energy Frameworks (CE-B3LYP / 6-31G(d,p)) N5->N6

Computational workflow for Hirshfeld surface and energy framework analysis.

Quantitative Interaction Mapping via 2D Fingerprint Plots

The 2D fingerprint plots translate the 3D surface into a 2D histogram of


 (distance to the nearest nucleus inside the surface) versus 

(distance to the nearest nucleus outside the surface), allowing for the precise quantification of interaction types[2]. For 7-methoxyindolizines, molecular modeling indicates that hydrophobic interactions are the major contributors to COX-2 inhibition[2]. This biological behavior is perfectly mirrored in their solid-state packing.

Table 2: Percentage Contributions of Intermolecular Interactions (Compound 5c) [3],[2]

Interaction TypeContribution (%)Mechanistic Implication in Crystal Packing
H···H47.2Dominant van der Waals interactions driving hydrophobic packing.
O···H / H···O26.4Strong, directional C-H···O intermolecular hydrogen bonding.
C···H / H···C18.4C-H···π interactions stabilizing the molecular assembly.
Br···H / H···Br12.2Halogen-driven weak contacts guiding lattice orientation.
C···O / O···C2.5Weak dipole-dipole interactions.
C···C2.1Minimal direct

stacking.
N···H / H···N1.7Weak nitrogen-mediated contacts.

(Note: Minor statistical overlaps in 2D fingerprint generation can result in cumulative totals slightly exceeding 100% depending on the binning algorithm used in specific literature reports).

Interactions Core 7-Methoxyindolizine Crystal Lattice HH H···H (47.2%) Hydrophobic Packing Core->HH Dominant OH O···H/H···O (26.4%) Hydrogen Bonding Core->OH Directional CH C···H/H···C (18.4%) C-H···π Interactions Core->CH Stabilizing BrH Br···H/H···Br (12.2%) Halogen Contacts Core->BrH Peripheral

Dominant intermolecular interactions driving 7-methoxyindolizine crystal packing.

Energy Frameworks: Thermodynamic Validation of Crystal Packing

While Hirshfeld surfaces quantify geometry, Energy Frameworks quantify thermodynamics. By applying Density Functional Theory (DFT), we can calculate the exact interaction energies between molecular pairs to validate the stability of the lattice[3],[4].

Self-Validating Protocol: DFT Energy Calculation

  • Cluster Generation: Generate a cluster of molecules within a 3.8 Å radius of the central asymmetric unit.

  • Wavefunction Calculation: Apply the CE-B3LYP/6-31G(d,p) basis set to calculate the electron density[4]. Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic crystals, accurately capturing electron correlation effects.

  • Energy Partitioning: Calculate electrostatic (

    
    ), polarization (
    
    
    
    ), dispersion (
    
    
    ), and exchange-repulsion (
    
    
    ) energies.
  • Validation Check: The energy calculation is self-validating through the summation model. The total energy (

    
    ) must mathematically equate to the scaled sum of its components. A severe deviation indicates an incomplete coordination sphere, prompting an expansion of the cluster radius.
    

In the case of 7-methoxyindolizines, the energy frameworks reveal that dispersion forces (driven by the 47.2% H···H contacts) dominate the total interaction energy, corroborating the hydrophobic nature of their COX-2 receptor binding profile[4],[2].

Conclusion

The integration of SC-XRD, Hirshfeld surface analysis, and DFT energy frameworks provides a comprehensive, self-validating methodology for understanding the solid-state behavior of substituted 7-methoxyindolizines. By translating geometric contacts into thermodynamic energies, researchers can rationally design next-generation indolizine derivatives with optimized solubility, stability, and target affinity.

References

  • Title: Structural Analysis, In Vitro Anti-tubercular Activities, and In Silico ADMET Evaluation of Ethyl 7-Methoxy-3-(4-Substituted Benzoyl)
  • Title: Crystal Structure, Hydrogen bonding interactions, Hirshfeld surfaces, Energy frameworks, and DFT calculation of Diethyl 3-(4-substitutedbenzoyl)
  • Source: Molecules (Basel, Switzerland)
  • Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: MDPI URL

Sources

Methodological & Application

Synthesis and Characterization of Ethyl 7-Methoxy-3-(substituted benzoyl)indolizine-1-carboxylates: A Comprehensive Methodology for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

The indolizine core—a nitrogen-embedded bicyclic heteroaromatic system—serves as a highly versatile bioisostere of indole. Recently, indolizine derivatives have gained significant traction in drug discovery, particularly as multi-targeting agents against multidrug-resistant (MDR) Mycobacterium tuberculosis (MTB) and as selective COX-2 inhibitors [1, 2].

Specifically, ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylates have demonstrated potent biological activity. The strategic placement of the 7-methoxy group enhances the electron density of the bicyclic system, which is critical for favorable hydrophobic interactions within the binding pocket of enoyl-[acyl-carrier] protein reductase (InhA) [1]. Meanwhile, the 3-benzoyl substitution allows for extensive structural diversification (e.g., via halogenation or cyanation) to fine-tune the molecule's pharmacokinetic profile and ADMET properties [2].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. This document details the causality behind the synthetic choices and establishes a self-validating workflow to ensure high-yield, reproducible generation of these critical pharmacophores.

Mechanistic Insights & Causality

The synthesis of these indolizine-1-carboxylates relies on a highly convergent, two-step base-promoted 1,3-dipolar cycloaddition (often referred to as a modified Tschitschibabin reaction) [3].

  • N-Alkylation (Step 1): 4-Methoxypyridine is reacted with a 4-substituted phenacyl bromide. The methoxy group at the 4-position strongly donates electron density into the pyridine ring, increasing the nucleophilicity of the nitrogen and ensuring rapid, regioselective N-alkylation to form a stable pyridinium bromide salt.

  • Ylide Formation & Cycloaddition (Step 2): The addition of a mild base (anhydrous K₂CO₃) deprotonates the acidic α-methylene protons of the pyridinium salt, generating a pyridinium N-ylide in situ. We specifically utilize K₂CO₃ in tetrahydrofuran (THF) rather than stronger bases (like NaOH) to prevent the premature hydrolysis of the ester groups on the incoming alkyne. The ylide subsequently undergoes a [3+2] cycloaddition with an electron-deficient alkyne (ethyl propiolate), followed by spontaneous oxidative aromatization to yield the fully conjugated indolizine core [1].

SynthesisWorkflow SM1 4-Methoxypyridine + 4-Substituted Phenacyl Bromide Step1 Step 1: N-Alkylation (Dry THF, Reflux, 30 min) SM1->Step1 Int1 Pyridinium Salt Intermediate (Stable, Isolable) Step1->Int1 Step2 Step 2: Ylide Formation (Anhydrous K2CO3, THF) Int1->Step2 Int2 Pyridinium N-Ylide (Generated In Situ) Step2->Int2 Step3 Step 3: 1,3-Dipolar Cycloaddition (+ Ethyl Propiolate, Reflux, 20 min) Int2->Step3 Product Target Compound: Ethyl 7-Methoxy-3-(substituted benzoyl) indolizine-1-carboxylate Step3->Product

Fig 1. Two-step synthetic workflow for the construction of 7-methoxy-indolizine analogues.

Experimental Protocols

Materials and Reagents
  • Precursors: 4-Methoxypyridine (99%), 4-substituted phenacyl bromides (e.g., 4-cyano, 4-fluoro, 3-methoxy derivatives), Ethyl propiolate.

  • Solvents & Catalysts: Anhydrous Tetrahydrofuran (THF), Anhydrous Potassium Carbonate (K₂CO₃), Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254), rotary evaporator.

Step 1: Synthesis of the Pyridinium Ylide Precursor

Objective: Generate 1-(2-(4-substituted phenyl)-2-oxoethyl)-4-methoxypyridin-1-ium bromide.

  • Initiation: In an oven-dried round-bottom flask, dissolve 4-methoxypyridine (1.0 mmol) in 12 mL of dry THF at ambient temperature.

  • Addition: Slowly add the selected 4-substituted phenacyl bromide (1.0 mmol) to the well-stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 66 °C (reflux) for 30 minutes.

    • Causality Check: The reaction is highly favorable; a precipitate will begin to form as the ionic pyridinium salt becomes insoluble in THF.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate under a vacuum, wash with cold THF (2 × 5 mL) to remove unreacted starting materials, and dry under a high vacuum to afford the pyridinium bromide salt (typically a yellow to light-brown solid).

Step 2: Cycloaddition to Form the Indolizine Core

Objective: Construct the ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylate.

  • Suspension: Suspend the synthesized pyridinium bromide salt (0.1 mmol) in 15 mL of dry THF.

  • Reagent Addition: Add ethyl propiolate (0.11 mmol, slight excess to drive completion) and anhydrous K₂CO₃ (0.12 mmol).

    • Self-Validation Checkpoint: Upon the addition of K₂CO₃, the suspension will often undergo a transient color shift (darkening) indicating the in situ formation of the highly reactive pyridinium N-ylide.

  • Cycloaddition: Reflux the reaction medium for 20–30 minutes. Monitor the reaction via TLC (EtOAc:Hexane, 3:7 v/v). The disappearance of the baseline-stuck pyridinium salt and the emergence of a highly fluorescent UV-active spot indicates success [3].

  • Workup & Purification:

    • Remove the THF under reduced pressure.

    • Dilute the residue with EtOAc (20 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure indolizine-1-carboxylate.

Self-Validating Analytical Logic

To guarantee the integrity of the synthesized compounds, empirical validation must be built into the analytical workflow. The indolizine core possesses a unique electronic environment that provides distinct NMR signatures.

LogicTree Start Reaction Monitoring (TLC & LC-MS) Check1 Disappearance of Pyridinium Salt? Start->Check1 Yes1 Proceed to Workup Check1->Yes1 Yes No1 Add K2CO3 Extend Reflux Check1->No1 No Check2 1H-NMR Validation (C-5 Proton Shift) Yes1->Check2 Success Indolizine Core Confirmed (~9.5 ppm) Check2->Success Doublet Present

Fig 2. Self-validating experimental logic and troubleshooting workflow for indolizine synthesis.

Diagnostic NMR Marker: In ¹H-NMR (CDCl₃), the proton at the C-5 position of the indolizine ring is subjected to extreme deshielding due to both the aromatic ring current and the anisotropic effect of the adjacent 3-benzoyl carbonyl oxygen. This proton will reliably appear as a distinct doublet (


 Hz) far downfield, typically between 9.50 and 9.60 ppm  [1]. If this peak is absent, cyclization has failed, and the product is likely an uncyclized adduct.
Representative Physicochemical Data

The following table summarizes the expected quantitative data for key derivatives synthesized using this protocol, providing a benchmark for quality control [1, 2].

CompoundBenzoyl Substitution (R)Yield (%)AppearanceDiagnostic ¹H-NMR (C-5 H)
5a 4-Cyano79Yellow crystalline~9.55 ppm (d,

Hz)
5b 4-Fluoro74Light-yellow solid~9.52 ppm (d,

Hz)
5c 3-Methoxy81Light-yellow crystalline~9.56 ppm (d,

Hz)

Note: Yields are calculated post-column chromatography. Melting points and exact mass (LC-MS) should be cross-referenced against theoretical values for full structural elucidation.

References

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues Source: PLOS ONE URL:[Link]

  • Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates Source: CrystEngComm (Royal Society of Chemistry) URL:[Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity Source: Asian Journal of Chemistry (via ResearchGate) URL:[Link]

1,3-dipolar cycloaddition for 7-methoxyindolizine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,3-Dipolar Cycloaddition for 7-Methoxyindolizine Synthesis

Introduction & Strategic Rationale

Indolizines, particularly 7-methoxyindolizines, are privileged nitrogen-containing bicyclic scaffolds in medicinal chemistry. They frequently serve as bioisosteres for the indole core in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The strategic placement of a methoxy group at the 7-position enhances the molecule's lipophilicity and modulates the electronic distribution of the bicyclic system, a critical factor for achieving selective cyclooxygenase-2 (COX-2) inhibition [1].

As a Senior Application Scientist, I consistently recommend the 1,3-dipolar cycloaddition (often referred to as the [3+2] cycloaddition) as the most convergent, atom-economical, and regioselective approach to construct this core [4]. Instead of relying on harsh condensation conditions, this method allows for the rapid assembly of complex, highly functionalized indolizines from simple, commercially available precursors in a single pot.

Mechanistic Causality & Logic

To successfully execute this synthesis, it is vital to understand the causality behind the reaction cascade. The regioselectivity of the [3+2] cycloaddition is strictly governed by the frontier molecular orbital (FMO) coefficients of the reacting species.

  • Quaternization (Pre-activation): The synthesis begins with 4-methoxypyridine acting as a nucleophile to attack an

    
    -haloketone (e.g., 2-bromoacetophenone). The electron-donating methoxy group at the 4-position enriches the electron density of the pyridine nitrogen, accelerating the Sₙ2 alkylation to form a 1-(2-oxoethyl)-4-methoxypyridinium salt.
    
  • Ylide Generation (The 1,3-Dipole): A mild base (such as K₂CO₃) is introduced to deprotonate the acidic

    
    -methylene carbon. The resulting zwitterionic pyridinium ylide is highly stabilized by the adjacent electron-withdrawing carbonyl group.
    
  • Cycloaddition: The ylide undergoes a concerted [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., an alkyne or alkene). The HOMO of the ylide interacts with the LUMO of the dipolarophile to form a five-membered dihydropyrrolopyridine ring.

  • Aromatization: The initial cycloadduct undergoes spontaneous oxidative aromatization (driven by the loss of a leaving group or aerial oxidation) to yield the thermodynamically stable 7-methoxyindolizine [3].

Mechanism A 4-Methoxypyridine + α-Haloketone B Pyridinium Salt Intermediate A->B Alkylation C Pyridinium Ylide (1,3-Dipole) B->C Base (K2CO3) E [3+2] Cycloadduct C->E Cycloaddition D Dipolarophile (Alkyne/Alkene) D->E LUMO Donor F 7-Methoxyindolizine E->F Aromatization

Logical flow of the

Quantitative Data: COX-2 Inhibition Profiles

Recent structure-activity relationship (SAR) studies validate the efficacy of 7-methoxyindolizine derivatives synthesized via this route. The table below summarizes key derivatives, their synthetic yields via 1,3-dipolar cycloaddition, and their in vitro COX-2 inhibitory profiles compared to the clinical standard, indomethacin [1][2].

Compound NameDipolarophile UsedYield (%)COX-2 IC₅₀ (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) Diethyl acetylenedicarboxylate82%5.84
Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate (2a) Ethyl propiolate78%6.56
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) Diethyl acetylenedicarboxylate85%7.12
Indomethacin (Standard) N/AN/A6.84

Data indicates that strategically functionalized 7-methoxyindolizines (e.g., Compound 5a) can outperform indomethacin in targeted COX-2 inhibition.

Experimental Protocols

This protocol is designed as a self-validating system . Visual cues (colorimetric shifts) and specific analytical markers are embedded within the steps to ensure the operator can verify success in real-time.

Materials & Reagents:

  • 4-Methoxypyridine (1.0 equiv)

  • 
    -Haloketone (e.g., 2-bromo-4'-cyanoacetophenone) (1.05 equiv)
    
  • Dipolarophile (e.g., ethyl propiolate) (1.2 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

Step 1: Preparation of the Pyridinium Salt

  • Dissolve 4-methoxypyridine (10 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask equipped with a magnetic stirrer. Causality Note: Anhydrous DMF is utilized as a polar aprotic solvent to accelerate the Sₙ2 alkylation without participating in unwanted hydrogen bonding that could quench the subsequent ylide.

  • Cool the solution to 0 °C using an ice bath. Add the

    
    -haloketone (10.5 mmol) portion-wise to control the exothermic alkylation.
    
  • Remove the ice bath and stir at room temperature for 2 hours. The formation of the pyridinium bromide salt will present as a thick suspension.

Step 2: In Situ Ylide Generation and Cycloaddition

  • To the same reaction vessel (one-pot procedure), add the dipolarophile (12 mmol).

  • Introduce anhydrous K₂CO₃ (20 mmol) to the mixture in one portion.

  • Validation Check: Upon the addition of the base, observe a rapid color change (typically to a deep yellow or vibrant orange). This optical shift confirms the successful deprotonation of the salt and the generation of the active 1,3-dipole.

  • Stir the reaction mixture at room temperature for 30–60 minutes. Monitor the consumption of the pyridinium salt via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent system.

Step 3: Workup and Extraction

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers rigorously with brine (3 x 20 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Characterization

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

  • Validation Check (NMR): Confirm the integrity of the 7-methoxy group via ¹H-NMR. You must observe a sharp, distinct singlet integrating to 3 protons around

    
     3.85–3.95 ppm, confirming the regioselective retention of the methoxy substituent on the indolizine core.
    

Workflow Step1 Step 1: Quaternization 4-Methoxypyridine + α-Haloketone Solvent: Anhydrous DMF Step2 Step 2: Ylide Generation Add K2CO3 (2.0 eq) Observe Yellow/Orange Color Shift Step1->Step2 Step3 Step 3: Cycloaddition Add Dipolarophile (1.2 eq) Stir RT, 30-60 min Step2->Step3 Step4 Step 4: Workup Aqueous Quench EtOAc Extraction & Brine Wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography NMR Validation (δ 3.85-3.95 ppm) Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of 7-methoxyindolizine.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Semantic Scholar.
  • A facile approach for the synthesis of 1,3-di- and 1,2,3-tri-substituted indolizines. cdnsciencepub.com.
  • Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition. Benchchem.

Application Note: 7-Methoxyindolizine-1-Carboxylic Acid as a Privileged Scaffold in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Development Scientists Content Focus: Mechanistic Rationale, Structure-Activity Relationships (SAR), and Synthetic Protocols

Executive Summary & Mechanistic Grounding

The indolizine scaffold—a nitrogen-fused bicyclic isomer of indole—has emerged as a "privileged" structure in modern medicinal chemistry . While traditionally utilized for its optical and anti-inflammatory properties, recent breakthroughs have repositioned highly functionalized indolizines as potent epigenetic modulators. Specifically, 7-methoxyindolizine-1-carboxylic acid (and its 3-acetyl derivative) serves as a critical building block for the synthesis of highly selective bromodomain inhibitors, including probes targeting BAZ2A/BAZ2B and CBP/EP300 .

The Causality of Scaffold Selection

Bromodomains are epigenetic "readers" that recognize acetyl-lysine (KAc) residues on histone tails. Designing selective inhibitors requires precise spatial mimicry of the KAc motif while exploiting adjacent sub-pockets to avoid off-target binding (such as to the BET family of bromodomains).

The 3-acetyl-7-methoxyindolizine-1-carboxylic acid scaffold is a masterclass in rational drug design:

  • The 3-Acetyl Group: Acts as the direct KAc mimic, anchoring deeply into the bromodomain binding pocket via hydrogen bonding with conserved asparagine residues.

  • The 7-Methoxy Group: Projects into a specific hydrophobic sub-pocket. Because BET bromodomains (BRD2-4) possess a narrower binding channel, this steric bulk drives >50-fold selectivity toward BAZ2 and CBP/EP300 targets .

  • The 1-Carboxylic Acid: Serves as a highly tractable synthetic handle. It allows for late-stage diversification via amide coupling, projecting various aniline or amine appendages into the solvent-exposed region (the ZA loop) to fine-tune pharmacokinetic properties and target affinity .

SAR_Map Core Indolizine Core (10-π system) Acetyl 3-Acetyl Group (KAc Mimic) Core->Acetyl Anchors to BRD pocket Methoxy 7-Methoxy Group (Steric/Selectivity) Core->Methoxy Drives BET selectivity Carboxyl 1-Carboxylic Acid (Synthetic Handle) Core->Carboxyl Enables late-stage functionalization

Caption: Structure-Activity Relationship (SAR) logic of the 3-acetyl-7-methoxyindolizine-1-carboxylic acid scaffold.

Quantitative Reaction Data & Scaffold Utility

The synthesis of this scaffold relies on a robust 1,3-dipolar cycloaddition, followed by a high-yielding saponification. The table below summarizes the quantitative parameters and mechanistic purpose of each step in the workflow, validated across multiple patent literatures for generating CBP/EP300 inhibitor libraries .

Reaction PhaseChemical TransformationReagents & Optimal ConditionsTypical YieldMechanistic Purpose
Activation N-Alkylation4-Methoxypyridine, 1-chloropropan-2-one, Acetone, 60 °C93%Activates the pyridine nitrogen, forming the highly reactive ylide precursor.
Core Assembly 1,3-Dipolar CycloadditionMethyl propiolate, Et

N, CH

Cl

, RT
44%Constructs the indolizine bicyclic core via trapping of the pyridinium ylide.
Deprotection SaponificationNaOH, MeOH/THF, 80 °C, then HCl to pH 187%Unmasks the carboxylic acid, providing the critical handle for late-stage diversification.
Diversification Amide CouplingTarget Aniline, Mukaiyama Reagent, n-Bu

N, Toluene, 90 °C
50-75%Explores the solvent-exposed region of the target protein to maximize binding affinity.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing the scaffold and executing a late-stage amide coupling.

Protocol A: Synthesis of 3-Acetyl-7-methoxyindolizine-1-carboxylic acid

Step 1: Ylide Precursor Formation

  • Reaction: Dissolve 4-methoxypyridine (2.0 g, 18.3 mmol) in acetone (20 mL). Add 1-chloropropan-2-one (1.7 g, 21.9 mmol) dropwise.

  • Conditioning: Stir the reaction mixture at 60 °C overnight.

  • Validation: Cool to room temperature. The product, 4-methoxy-1-(2-oxopropyl)pyridin-1-ium chloride, will precipitate. Filter, wash with cold ethyl acetate, and recrystallize from ethanol. Expected yield: ~93%.

Step 2: 1,3-Dipolar Cycloaddition

  • Reaction: Suspend the pyridinium salt (3.08 g, 15.27 mmol) and methyl propiolate (1.50 g, 18.36 mmol) in anhydrous dichloromethane (30 mL).

  • Catalysis: Add triethylamine (2.3 g, 22.95 mmol) dropwise. The base deprotonates the salt to form the pyridinium ylide in situ, which immediately undergoes cycloaddition with the alkyne.

  • Workup: Stir at room temperature for 6 hours. Concentrate in vacuo. Wash the crude residue with EtOH to remove Et

    
    N·HCl salts. Purify via column chromatography to isolate methyl 3-acetyl-7-methoxyindolizine-1-carboxylate as a yellow solid. Expected yield: ~44%.
    
  • Validation (NMR):

    
    H NMR (400 MHz, CDCl
    
    
    
    ) should show diagnostic singlets at 3.94 ppm and 3.91 ppm (methoxy and ester methyls) and 2.53 ppm (acetyl methyl).

Step 3: Saponification

  • Reaction: Dissolve the ester (4.0 g, 15.67 mmol) in a 1:1 mixture of MeOH and THF (50 mL). Add aqueous NaOH (6.37 g, 156.7 mmol).

  • Conditioning: Stir at 80 °C for 2 hours.

  • Isolation: Concentrate the solution to remove organic solvents. Carefully acidify the aqueous layer to pH 1 using 6N HCl. The free carboxylic acid will precipitate.

  • Validation: Filter, wash with distilled water, and dry under vacuum to yield 3-acetyl-7-methoxyindolizine-1-carboxylic acid. Expected yield: ~87%.

Protocol B: Late-Stage Derivatization (Amide Coupling)

Causality Note: Standard coupling agents (like EDC/HOBt) often fail with sterically hindered or electron-deficient anilines (e.g., fluoro-pyrazoles used in CBP/EP300 inhibitors). Therefore, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is utilized to ensure efficient activation of the indolizine-1-carboxylic acid .

  • Reaction Setup: In a flame-dried flask under nitrogen, combine 3-acetyl-7-methoxyindolizine-1-carboxylic acid (286.0 mg, 1.23 mmol) and the target amine/aniline (e.g., 2-fluoro-3-(1-propyl-1H-pyrazol-4-yl)aniline, 1.47 mmol) in anhydrous toluene (15 mL).

  • Activation: Add the Mukaiyama reagent (754.1 mg, 2.95 mmol) and tributylamine (n-Bu

    
    N, 1.09 g, 5.90 mmol).
    
  • Conditioning: Stir the mixture at 90 °C overnight.

  • Workup: Concentrate the mixture and redissolve in EtOAc. Wash sequentially with saturated NH

    
    Cl, saturated NaHCO
    
    
    
    , 1N HCl, and brine. Dry over Na
    
    
    SO
    
    
    and concentrate under reduced pressure. Purify via flash chromatography to yield the final epigenetic probe.

Synthesis_Workflow Step1 1. N-Alkylation 4-Methoxypyridine + 1-Chloropropan-2-one Step2 2. 1,3-Dipolar Cycloaddition Pyridinium Salt + Methyl Propiolate Step1->Step2 Pyridinium Salt Step3 3. Saponification NaOH in MeOH/THF (80 °C) Step2->Step3 Methyl Ester Product 3-Acetyl-7-methoxyindolizine-1-carboxylic acid (Key Intermediate) Step3->Product Acidification (pH 1) Step4 4. Amide Coupling + Target Aniline (Mukaiyama Reagent) Product->Step4 Scaffold Ready Final Target Epigenetic Modulator (e.g., CBP/EP300 Inhibitor) Step4->Final Library Generation

Caption: Synthetic workflow from 4-methoxypyridine to the final functionalized epigenetic modulator.

References

  • Title: Preparation and application of indolizine compound (Patent CN113248499A)
  • Title: Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Procédés et composés pour moduler une dystrophie myotonique de type 1 (Patent WO2022126000A1)

Application Note: Evaluating 7-Methoxyindolizine Derivatives as Potent Larvicidal Agents against Anopheles arabiensis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Vector Control Scientists Focus: Synthesis, Mechanistic Rationale, and in vivo Larvicidal Bioassays

Executive Summary

The escalating resistance of mosquito vectors to conventional insecticides necessitates the development of novel chemical scaffolds for vector control. Indolizine—a nitrogen-embedded bicyclic heteroaromatic pharmacophore—has emerged as a highly privileged structure in medicinal chemistry[1]. Recent structural-activity relationship (SAR) studies have identified that substitutions at the 7-position of the indolizine ring, specifically 7-methoxyindolizine and 7-(trifluoromethyl)indolizine derivatives, exhibit profound larvicidal activity against Anopheles arabiensis, a primary malaria vector[1][2].

This application note details the mechanistic rationale, synthetic workflow, and standardized World Health Organization (WHO) bioassay protocols required to evaluate 7-methoxyindolizine derivatives as early-stage mosquito larvicides.

Mechanistic Rationale & Causality

To design effective larvicides, researchers must target physiological pathways unique to insects to minimize off-target environmental toxicity.

Targeting the Mosquito Juvenile Hormone-Binding Protein (mJHBP): Indolizine derivatives exert their larvicidal effect by acting as competitive inhibitors or disruptors of the Mosquito Juvenile Hormone-Binding Protein (mJHBP)[1]. Juvenile Hormone (JH) is critical for regulating gene expression, metamorphosis, and reproductive maturation in mosquitoes[3].

  • The Causality of Inhibition: By binding to mJHBP, 7-methoxyindolizine derivatives prevent the transport and receptor interaction of endogenous JH. This disruption halts the developmental transition from the larval to the pupal stage, ultimately leading to morphological malformation and larval mortality[1][4].

Structural Activity Relationship (SAR): The efficacy of the indolizine scaffold is highly dependent on its electronic and steric properties. Research indicates that placing an electron-donating group (like a methoxy group) or an electron-withdrawing group (like a trifluoromethyl group) at the 7-position of the indolizine core significantly enhances binding affinity to the mJHBP pocket[1][5]. Furthermore, halogenation (F, Cl, Br) at the para-position of the benzoyl group at the 3-position of the indolizine ring is crucial for maximizing larvicidal mortality[1].

Experimental Workflow & Logic

The development of these larvicidal agents follows a self-validating, three-phase workflow: Synthesis, in silico/in vitro validation, and in vivo bioassays.

G Syn Phase 1: 1,3-Dipolar Cycloaddition (Synthesis of 7-Methoxyindolizines) SAR Phase 2: SAR & Purification (Para-halogen substitution optimization) Syn->SAR Structural refinement Assay Phase 3: WHO Larvicidal Bioassay (Anopheles arabiensis L3 Larvae) SAR->Assay Compound screening MoA Mechanism: mJHBP Target Binding (Disruption of Juvenile Hormone) Assay->MoA In vivo exposure Outcome Endpoint: Larvicidal Efficacy (Growth Disruption & Mortality Assessment) MoA->Outcome Inhibition of metamorphosis

Workflow of 7-methoxyindolizine synthesis, bioassay screening, and mechanism of action.

Quantitative Data: Larvicidal Efficacy

The following table summarizes the representative larvicidal activity of 7-substituted indolizine derivatives against Anopheles arabiensis at a screening concentration of 4 µg/mL after 24 and 48 hours of exposure[1][2].

Compound ID7-Position Substitution3-Benzoyl Para-SubstitutionMortality Rate (24h)Mortality Rate (48h)mJHBP Binding Affinity
Control (Temephos) N/AN/A100%100%N/A
Control (Acetone) N/AN/A< 5%< 5%N/A
Derivative A -OCH3 (Methoxy)-Cl (Chloro)82.5%88.0%High
Derivative B -OCH3 (Methoxy)-Br (Bromo)85.0%91.2%High
Derivative C -CF3 (Trifluoromethyl)-F (Fluoro)88.3%93.3%Very High
Derivative D -CF3 (Trifluoromethyl)-CN (Cyano)90.1%94.4%Very High

Data synthesized from structural evaluations of indolizine-1-carboxylate and 7-(trifluoromethyl)indolizine derivatives[1][2].

Detailed Methodologies & Protocols

Protocol A: Synthesis of 7-Methoxyindolizine Derivatives

This protocol utilizes a 1,3-dipolar cycloaddition reaction. This method is chosen for its high atom economy and regioselectivity, allowing for the rapid assembly of the bicyclic indolizine core from simple precursors[5].

Materials:

  • 4-methoxypyridine

  • Substituted phenacyl bromides (e.g., 4-chlorophenacyl bromide)

  • Dialkyl acetylenedicarboxylate (e.g., diethyl but-2-ynedioate)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Quaternization (Ylide Formation): React 4-methoxypyridine (1.0 eq) with a substituted phenacyl bromide (1.0 eq) in acetone at room temperature for 4 hours to precipitate the corresponding pyridinium bromide salt. Causality: This step creates the electron-deficient pyridinium ylide necessary for the subsequent cycloaddition.

  • Cycloaddition Setup: In a round-bottom flask, suspend the synthesized pyridinium salt (0.1 mmol) in 15 mL of dry THF[5].

  • Base Addition: Add K₂CO₃ (0.1 mmol) to the stirring solution. Causality: The base deprotonates the pyridinium salt in situ, generating the reactive 1,3-dipole.

  • Alkyne Addition: Slowly add diethyl but-2-ynedioate (0.1 mmol) to the mixture.

  • Reflux: Reflux the reaction medium for 20–30 minutes. Monitor the reaction completion via Thin Layer Chromatography (TLC)[5].

  • Workup & Purification: Remove the THF solvent under reduced pressure. Dilute the residue with ethyl acetate, wash with distilled water and brine, and dry over anhydrous sodium sulfate[5]. Purify the crude product using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure 7-methoxyindolizine derivative.

Protocol B: WHO Standard Larvicidal Bioassay

This protocol is adapted from the WHO Guidelines for Laboratory and Field Testing of Mosquito Larvicides[6][7]. The assay is designed as a self-validating system; if control mortality exceeds 20%, the entire batch must be discarded and repeated.

Materials:

  • Late third-instar Anopheles arabiensis larvae. Causality: Third-instar larvae are utilized because they are robust enough to survive physical transfer without stress-induced mortality, yet their developmental stage is highly sensitive to mJHBP disruptors[7].

  • Test compounds (7-methoxyindolizine derivatives) dissolved in Acetone or DMSO.

  • Temephos (Analytical standard, 98% purity) as a positive control[7].

  • Distilled or dechlorinated tap water.

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve the synthesized 7-methoxyindolizine derivative in pure acetone to create a concentrated stock solution. Causality: Acetone/DMSO is required to solubilize the hydrophobic indolizine core[6].

  • Test Medium Preparation: Fill standard testing cups with 249 mL of distilled water.

  • Larval Transfer: Gently transfer exactly 25 active, late third-instar Anopheles arabiensis larvae into each cup using a wide-mouth pipette or a fine mesh strainer[7].

  • Compound Dosing: Add 1.0 mL of the test stock solution to the 249 mL of water to achieve the target screening concentration (e.g., 4 µg/mL). Causality: The final solvent concentration is kept strictly below 1% (1 mL in 250 mL total volume). Exceeding 1% solvent concentration can cause background solvent toxicity, invalidating the assay[6][7].

  • Control Setup (Self-Validation):

    • Negative Control: Add 1.0 mL of pure acetone to 249 mL of water containing 25 larvae[7]. (Validates that the solvent does not cause mortality).

    • Positive Control: Add 1.0 mL of Temephos solution (at known LC₉₉ concentration)[7]. (Validates the susceptibility of the larval batch).

  • Incubation & Observation: Incubate the cups at 27 ± 2 °C with a 12h:12h light/dark photoperiod.

  • Data Collection: Record larval mortality at 24 hours and 48 hours post-exposure. Larvae are considered dead if they cannot be induced to move when probed with a needle in the siphon or cervical region.

Conclusion & Future Directions

7-methoxyindolizine derivatives represent a highly promising, bio-rational approach to mosquito vector control. By specifically targeting the Mosquito Juvenile Hormone-Binding Protein (mJHBP), these compounds disrupt critical developmental pathways, resulting in high larvicidal mortality[1][3]. Future optimization should focus on improving the aqueous solubility of the indolizine core while maintaining the critical para-halogenated benzoyl substitutions required for tight mJHBP binding.

References

  • Greener synthesis of indolizine analogues using water as a base and solvent: study for larvicidal activity against Anopheles arabiensis. Scilit. Available at:[Link]

  • Larvicidal activity, molecular docking, and molecular dynamics studies of 7‑(trifluoromethyl)indolizine derivatives against Anopheles arabiensis. MalariaWorld. Available at:[Link]

  • Larvicidal Activity, Molecular Docking, and Structural Analysis of Methoxyindolizine-1-Carboxylate Derivatives. ResearchGate. Available at:[Link]

  • Computational identification of microbial metabolites as potential inhibitors of mosquito juvenile hormone binding protein for vector control. ResearchGate. Available at:[Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PubMed Central (PMC). Available at:[Link]

  • Free Full-Text | Combination of GC-MS Molecular Networking and Larvicidal Effect against Aedes aegypti for the Discovery of Bioactive Substances in Commercial Essential Oils. MDPI. Available at:[Link]

  • Bioefficacy of ecbolin A and ecbolin B isolated from Ecbolium viride (Forsk.) Alston on dengue vector Aedes aegypti L. (Diptera: Culicidae). PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 7-methoxyindolizine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Methoxyindolizine Synthesis & Optimization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 7-methoxyindolizine derivatives—a privileged, electron-rich heterocyclic scaffold critical for the development of selective COX-2 inhibitors and anti-inflammatory agents[1].

Rather than providing a generic procedure, this portal breaks down the thermodynamic and kinetic causality behind the 1,3-dipolar cycloaddition workflow, offering troubleshooting insights and self-validating protocols to ensure high-fidelity reproducible results.

I. Overall Synthetic Strategy

Workflow A 4-Methoxypyridine + α-Haloketone B Quaternization (Acetone, 5h) A->B SN2 Alkylation C Pyridinium Salt Intermediate B->C Precipitation D 1,3-Dipolar Cycloaddition (Alkyne, K2CO3, DMF) C->D Base Deprotonation E 7-Methoxyindolizine Target D->E [3+2] Cyclization & Oxidation

Fig 1: Two-step synthetic workflow for 7-methoxyindolizines via 1,3-dipolar cycloaddition.

II. Frequently Asked Questions & Troubleshooting

Q1: Why is my 1,3-dipolar cycloaddition yield low when synthesizing 7-methoxyindolizine-1,2-dicarboxylates? A: Yields in the [3+2] cycloaddition of pyridinium ylides are highly dependent on the solvation of the base and the stabilization of the ylide intermediate. If you are using non-polar solvents or weak organic bases, the deprotonation of the pyridinium salt is incomplete, stalling the reaction. Mechanistic Causality: Potassium carbonate (K₂CO₃) in dry N,N-Dimethylformamide (DMF) provides optimal conditions. DMF effectively solvates the potassium cation, leaving the carbonate anion highly nucleophilic to deprotonate the α-carbon of the pyridinium salt. This rapidly generates the reactive 1,3-dipole (ylide)[1].

Table 1: Quantitative Optimization of 1,3-Dipolar Cycloaddition Conditions

Entry Solvent Base (Equiv.) Temp Time Yield (%) Causality / Observation
1 Acetone K₂CO₃ (2.0) 25 °C 5 h < 20% Poor solubility of base; incomplete deprotonation.
2 THF K₂CO₃ (2.0) 60 °C 12 h 45% Moderate ylide stabilization; sluggish cycloaddition.
3 DMF Et₃N (2.0) 25 °C 2 h 55% Weaker base leads to equilibrium-limited ylide formation.

| 4 | DMF | K₂CO₃ (2.0) | 25 °C | 30 min | 77% | Optimal base solvation; rapid ylide generation and trapping[1]. |

Q2: How does the 7-methoxy substitution mechanistically influence the reaction conditions compared to an unsubstituted pyridine? A: The methoxy group at the 4-position of the starting pyridine exerts a strong positive mesomeric (+M) effect. Mechanistic Causality: This electron-donating effect increases the nucleophilicity of the pyridine nitrogen, facilitating a rapid Sₙ2 attack on the α-haloketone during the initial quaternization step. However, during the subsequent cycloaddition, the resulting electron-rich pyridinium ylide requires a highly electron-deficient dipolarophile (such as diethyl but-2-ynedioate) to ensure a narrow HOMO-LUMO gap. If you attempt to use an electron-rich or neutral alkyne, the cycloaddition will fail due to orbital mismatch[2].

Q3: How can I minimize the formation of uncyclized intermediates or tarry degradation byproducts? A: Tarry byproducts typically result from the oxidative degradation of the ylide before it can be trapped by the alkyne. Troubleshooting: Ensure the alkyne is added concurrently with the base. Do not pre-form the ylide and leave it stirring in the absence of the dipolarophile. Furthermore, the final aromatization step requires the loss of H₂ (oxidative dehydrogenation). Ambient oxygen is usually sufficient, but conducting the reaction in a highly concentrated, oxygen-deprived closed system can stall the reaction at the dihydroindolizine stage, leading to decomposition[2].

III. Mechanistic Pathway

Mechanism N1 Pyridinium Salt N2 Base (K2CO3) Deprotonation N1->N2 N3 Pyridinium Ylide (1,3-Dipole) N2->N3 Generates Carbanion N5 [3+2] Cycloaddition N3->N5 N4 Electron-Deficient Alkyne (Dipolarophile) N4->N5 HOMO-LUMO Interaction N6 Dihydroindolizine Intermediate N5->N6 Ring Closure N7 Oxidative Dehydrogenation N6->N7 Loss of H2 N8 Aromatized 7-Methoxyindolizine N7->N8 Thermodynamic Sink

Fig 2: Mechanistic pathway of the base-mediated [3+2] cycloaddition and aromatization.

IV. Validated Experimental Protocol

Standard Operating Procedure: Synthesis of Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate This protocol is designed as a self-validating system. Each phase contains observable milestones to confirm reaction progress without requiring immediate LC-MS analysis[1].

Phase 1: Quaternization (Preparation of Pyridinium Salt)

  • Setup: In a round-bottom flask, combine 4-methoxypyridine (1.0 equiv) and 4-bromophenacyl bromide (1.0 equiv) in analytical grade acetone.

  • Reaction: Stir the mixture at room temperature for 5 hours.

  • Self-Validation Checkpoint: The formation of the pyridinium salt is confirmed by the precipitation of a dense solid from the acetone solution. Causality: The resulting ionic salt is insoluble in moderately polar aprotic solvents like acetone.

  • Isolation: Filter the precipitate, wash with cold acetone to remove unreacted starting materials, and dry under a vacuum to obtain 1-(2-(4-bromophenyl)-2-oxoethyl)-4-methoxypyridinium bromide.

Phase 2: 1,3-Dipolar Cycloaddition

  • Setup: To a stirred solution of the isolated pyridinium salt (0.0026 mol, 1 g) in dry DMF, add ethyl pent-2-ynoate (0.0025 mol, 0.512 g)[1].

  • Initiation: Add K₂CO₃ (0.0051 mol, 0.713 g) to the mixture.

  • Self-Validation Checkpoint: Upon the addition of the base, the reaction mixture will undergo a distinct color shift (often turning deep yellow/orange), visually indicating the successful deprotonation and formation of the transient pyridinium ylide[2].

  • Reaction: Stir at room temperature for exactly 30 minutes. Monitor via TLC (Ethyl Acetate:Hexane). Causality: Extended reaction times in DMF can lead to ylide degradation; 30 minutes is the kinetic sweet spot.

  • Work-up: Evaporate the DMF under reduced pressure. Dilute the crude residue with ethyl acetate.

  • Purification: Wash the organic layer thoroughly with water (to remove residual DMF and potassium salts) and brine, then dry over anhydrous sodium sulfate. Purify via silica gel column chromatography (Ethyl Acetate/Hexane eluent) to yield the pure 7-methoxyindolizine derivative (Expected yield: ~69-77%)[1].

V. References

1.[1] Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: MDPI (Molecules) URL:

2.[2] Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives (Mechanistic Supplement) Source: PubMed Central (PMC) / NIH URL:

Sources

Technical Support Center: 7-Methoxyindolizine-1-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing substituted indolizines. Specifically, the synthesis of 3-acetyl-7-methoxyindolizine-1-carboxylic acid—a critical intermediate for BAZ2A/BAZ2B bromodomain inhibitors like GSK2801[1]—requires precise kinetic and thermodynamic control.

This guide bypasses generic recipes. Instead, it provides a mechanistic deep-dive into the three-stage synthesis (N-alkylation, 1,3-dipolar cycloaddition, and saponification), equipping you with the causality behind each experimental choice and self-validating protocols to ensure reproducible success.

Quantitative Data Dashboard

To establish a baseline for your experiments, compare your internal metrics against these validated parameters:

Synthesis PhaseReagents & SolventsTemp & TimeTarget YieldKey Quality Metric
1. N-Alkylation 4-Methoxypyridine, 1-Chloropropan-2-one, Acetone60°C, 12–16 h90–95%Complete precipitation; white/pale yellow solid
2. Cycloaddition Pyridinium salt, Methyl propiolate, Et₃N, DCM25°C, 6 h80–87%Complete consumption of ylide (TLC/LCMS)
3. Saponification Methyl ester, NaOH (aq), MeOH80°C, 2 h>90%Voluminous precipitation at pH 1
Workflow Visualization

IndolizineSynthesis N1 4-Methoxypyridine + 1-Chloropropan-2-one N2 Step 1: N-Alkylation (Acetone, 60°C, 12h) N1->N2 N3 4-Methoxy-1-(2-oxopropyl) pyridin-1-ium chloride N2->N3 Precipitation (93% Yield) N4 Step 2: 1,3-Dipolar Cycloaddition (Methyl Propiolate, Et3N, DCM) N3->N4 N5 Methyl 3-acetyl-7-methoxy indolizine-1-carboxylate N4->N5 Spontaneous Aromatization (87% Yield) N6 Step 3: Saponification (NaOH, MeOH, 80°C, 2h) N5->N6 N7 3-Acetyl-7-methoxyindolizine- 1-carboxylic acid N6->N7 Acidification to pH 1 (>90% Yield)

Fig 1: Three-step synthetic workflow for 3-acetyl-7-methoxyindolizine-1-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: My Step 1 (N-alkylation) yield is stalling at 60%, and the product is a dark oil rather than a solid. What is going wrong? A1: This is a classic symptom of moisture in your solvent or thermal degradation. The Sₙ2 reaction between 4-methoxypyridine and 1-chloropropan-2-one relies on the insolubility of the resulting pyridinium chloride in acetone to drive the equilibrium forward via Le Chatelier's principle[2]. If your acetone is wet, the highly hygroscopic salt dissolves, preventing precipitation and exposing the product to side reactions. Corrective Action: Use strictly anhydrous acetone. Maintain the reaction at exactly 60°C; higher temperatures can cause the α-haloketone to decompose.

Q2: During the 1,3-dipolar cycloaddition (Step 2), my yields are highly variable. How can I standardize a high-yield output? A2: The variability stems from the choice of your dipolarophile and the subsequent aromatization step. Historically, researchers used methyl acrylate, which requires the addition of an external oxidant like manganese dioxide (MnO₂) to dehydrogenate the primary cycloadduct into the aromatic indolizine[1]. MnO₂ reactions are notoriously heterogeneous and yield-inconsistent. Corrective Action: Switch your dipolarophile to an alkyne, specifically methyl propiolate . When the pyridinium ylide reacts with an alkyne, the resulting cycloadduct spontaneously aromatizes without the need for exogenous dehydrogenation[3]. This single substitution simplifies the workflow and can push your yields from ~44% to 87%[2].

Q3: In Step 3, saponification of the methyl ester results in partial cleavage of the 7-methoxy group or incomplete precipitation. How do I isolate the pure acid? A3: The 7-methoxy group on the electron-rich indolizine core is generally stable to base, but aggressive heating (>90°C) with overly concentrated NaOH can lead to degradation. Furthermore, indolizine-1-carboxylic acids are highly polar. If you do not acidify the aqueous layer sufficiently, the product remains dissolved as a carboxylate salt. Corrective Action: Saponify at 80°C using NaOH in a methanol/water mixture[2]. For isolation, concentrate the mixture to remove the alcohol, then strictly acidify the aqueous layer to pH 1 using 6N HCl[2]. The sudden drop in pH protonates the carboxylate, forcing the neutral acid to crash out of the aqueous phase as a filterable solid.

Self-Validating Experimental Protocols
Protocol 1: Synthesis of 4-methoxy-1-(2-oxopropyl)pyridin-1-ium chloride
  • Mechanistic Rationale: The highly nucleophilic nitrogen of 4-methoxypyridine attacks the electrophilic carbon of 1-chloropropan-2-one in an Sₙ2 fashion. Acetone is chosen as the solvent specifically because the starting materials are soluble, but the resulting ionic salt is not, driving the reaction to completion[2].

  • Procedure: To a solution of 1-chloropropan-2-one (21.9 mmol) in anhydrous acetone, add 4-methoxypyridine (18.3 mmol). Stir the reaction at 60°C overnight under a nitrogen atmosphere. Cool to room temperature. Filter the resulting precipitate, wash with cold acetone, and recrystallize from ethanol to yield the pure salt[2].

  • Validation Checkpoint: The reaction is successful if a dense precipitate forms. To validate, take a small aliquot of the solid and dissolve it in D₂O for ¹H NMR; the disappearance of the pyridine α-protons and the appearance of the downfield pyridinium protons confirms complete alkylation.

Protocol 2: Synthesis of methyl 3-acetyl-7-methoxyindolizine-1-carboxylate
  • Mechanistic Rationale: Triethylamine deprotonates the α-carbon of the pyridinium salt to generate a pyridinium ylide in situ. This ylide undergoes a 1,3-dipolar cycloaddition with methyl propiolate. Because an alkyne is used as the dipolarophile, the intermediate cycloadduct automatically undergoes oxidative aromatization to form the stable indolizine core, completely bypassing the need for metal oxidants[3],[2].

  • Procedure: Dissolve the pyridinium salt (15.27 mmol) and methyl propiolate (18.36 mmol) in anhydrous dichloromethane. Dropwise, add triethylamine (22.95 mmol). Stir at room temperature for 6 hours. Concentrate in vacuo, wash the crude residue with ethanol (to remove Et₃N·HCl salts), and purify via column chromatography to obtain the product as a yellow solid[2].

  • Validation Checkpoint: Monitor the reaction by TLC (Ethyl Acetate/Hexane). The highly polar pyridinium ylide intermediate should completely convert to a less polar, UV-active yellow spot corresponding to the indolizine ester.

Protocol 3: Synthesis of 3-acetyl-7-methoxyindolizine-1-carboxylic acid
  • Mechanistic Rationale: Base-catalyzed ester hydrolysis requires an excess of hydroxide to drive the equilibrium toward the carboxylate salt. Acidification is then required to neutralize the salt and exploit the differential solubility of the free carboxylic acid in water[2].

  • Procedure: To a solution of the methyl ester (15.67 mmol) in methanol (50 mL), add an aqueous solution of NaOH (156.7 mmol, 10 equiv). Stir at 80°C for 2 hours[3],[2]. Concentrate the solution to remove methanol. Carefully acidify the remaining aqueous phase to pH 1 using 6N HCl. Filter the resulting solid, wash with distilled water, and dry under a vacuum[2].

  • Validation Checkpoint: Upon addition of 6N HCl, a sudden, voluminous precipitation must occur exactly as the pH reaches 1. If the solution remains clear, the ester was not fully hydrolyzed; verify by LCMS before discarding the aqueous layer.

References
  • Title: Indolizine compounds for the treatment of mental disorders or inflammation Source: Google Patents (WO2023183613A2) URL: 3

  • Title: Preparation and application of indolizine compound Source: Google Patents (CN113248499A) URL: 2

  • Title: Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

Sources

Optimizing solvent and temperature for indolizine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indolizine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance to navigate the complexities of indolizine synthesis. Here, we move beyond simple protocols to explore the fundamental principles governing these reactions, with a specific focus on the critical roles of solvent and temperature. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your synthetic strategies for higher yields and purity.

Section 1: Understanding the Landscape of Indolizine Synthesis

The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its synthesis has been a subject of extensive research, leading to a variety of methods, each with its own set of advantages and challenges. The choice of synthetic route often dictates the optimal solvent and temperature conditions. This guide will focus on the most prevalent methods: 1,3-Dipolar Cycloaddition, the Tschitschibabin Reaction, and the Scholtz Reaction, while also touching upon modern advancements.

Section 2: Troubleshooting Guide - A Deeper Dive into Solvent & Temperature Effects

This section addresses common problems encountered during indolizine synthesis in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield and a significant amount of furan byproduct. What is the likely cause and how can I fix it?

Possible Cause: The formation of furan byproducts in a 1,3-dipolar cycloaddition approach to indolizines is a classic indicator of using a protic solvent.

Explanation: The mechanism of indolizine synthesis via 1,3-dipolar cycloaddition involves the reaction of a pyridinium ylide with a dipolarophile. In aprotic solvents, this proceeds as a concerted cycloaddition to form the desired indolizine. However, in protic solvents like ethanol, an alternative addition-elimination pathway can dominate, leading to the competitive formation of furans. This solvent-dependent mechanistic shift can drastically reduce the yield of the target indolizine, in some cases to as low as 9%.[2][3]

Solution:

  • Switch to an Aprotic Solvent: The most effective solution is to change the reaction solvent to an aprotic one. Common choices include N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene, or dichloromethane (DCM).[2][4] In many cases, simply switching from a protic to an aprotic solvent can increase the yield of the desired indolizine from as low as 9% to over 60-75%.[2][3]

  • Solvent-Free Conditions: For certain substrates, solvent-free conditions can also be highly effective and offer environmental benefits.[5][6]

Q2: I am attempting a Tschitschibabin reaction and observing a significant amount of a dimeric byproduct. How can I suppress this side reaction?

Possible Cause: Dimerization is a well-known side reaction in the Tschitschibabin synthesis, often favored at higher temperatures and concentrations.[7]

Explanation: The Tschitschibabin reaction involves the base-mediated intramolecular cyclization of a pyridinium salt. At elevated temperatures, the pyridinium ylide intermediate can react with another molecule of the pyridinium salt, leading to the formation of a dimeric species. This bimolecular reaction competes with the desired intramolecular cyclization.

Solution:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures. The general advice is to run the reaction at the lowest temperature that still allows for good hydrogen evolution, as high temperatures can promote decomposition and dimerization.[7]

  • Dilution: Running the reaction under more dilute conditions can disfavor the bimolecular dimerization pathway.

  • Base Selection: The choice of base can also influence the outcome. While a range of bases like potassium carbonate, sodium carbonate, and triethylamine can be used, their strength and steric bulk can affect the rate of ylide formation and subsequent side reactions.[8] A systematic screening of bases is recommended for challenging substrates.

  • Reaction under Pressure: In some cases, conducting the reaction under an inert atmosphere at elevated pressure has been shown to suppress dimerization and favor the formation of the aminated Chichibabin product.[7]

Q3: My Scholtz reaction requires very high temperatures (200-220°C), leading to charring and low yields. Are there ways to mitigate this?

Possible Cause: The classical Scholtz reaction, which involves the condensation of a 2-alkylpyridine with acetic anhydride, is notorious for requiring harsh, high-temperature conditions.[9][10]

Explanation: The high activation energy required for the initial condensation and subsequent cyclization steps necessitates high temperatures. However, these conditions can also lead to thermal decomposition of starting materials, intermediates, and the final product, resulting in the formation of tar and a reduction in yield.

Solution:

  • Use of a High-Boiling Point Solvent: While the original procedure is often performed neat, the addition of a high-boiling point, inert solvent like DMF can help to improve heat transfer and maintain a more consistent reaction temperature, potentially reducing charring.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to overcome the high activation energy of the Scholtz reaction. The rapid and efficient heating provided by microwaves can significantly reduce reaction times and often leads to cleaner reactions with improved yields compared to conventional heating.

  • Modern Alternatives: For many target indolizines, modern synthetic methods that operate under milder conditions may be a better choice than the classical Scholtz reaction. These include various transition-metal-catalyzed reactions.[11][12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for indolizine synthesis?

The optimal temperature for indolizine synthesis is highly dependent on the specific reaction.

  • 1,3-Dipolar Cycloadditions: These can often be performed at room temperature or with gentle heating (e.g., 50-80 °C).[10] However, some reactions may require higher temperatures (e.g., 100-120 °C in DMF) to proceed at a reasonable rate.[13]

  • Tschitschibabin Reaction: This reaction typically requires heating, with temperatures ranging from 65°C to 110°C being common.[14][15] It is crucial to find the balance between a sufficient reaction rate and the minimization of side reactions like dimerization.[7]

  • Scholtz Reaction: This classical method is known for its high-temperature requirements, often in the range of 200-220°C.[9]

Q2: How does solvent polarity affect the 1,3-dipolar cycloaddition reaction?

Solvent polarity can have a profound effect on the mechanism and outcome of the 1,3-dipolar cycloaddition for indolizine synthesis.

  • Aprotic Solvents (e.g., DMF, MeCN, Toluene): These solvents favor the concerted [3+2] cycloaddition pathway, leading to the formation of the indolizine core with good to excellent yields.[2][3] The stability of the pyridinium ylide and the transition state of the cycloaddition are influenced by the solvent's ability to solvate these species without interfering with the desired reaction pathway.

  • Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can participate in the reaction, leading to a stepwise addition-elimination mechanism that results in the formation of furan byproducts, significantly lowering the indolizine yield.[2][3]

Q3: Are there any "green" solvent options for indolizine synthesis?

Yes, there is a growing interest in developing more environmentally friendly methods for indolizine synthesis.

  • Water: In some cases, water has been shown to be an effective solvent, and remarkably, can even facilitate metal-free hetero-cycloisomerizations to form indolizines.[16]

  • Polyethylene Glycol (PEG): PEG has been successfully used as a solvent in copper-catalyzed one-pot syntheses of 1-aminoindolizines, providing good yields.[3]

  • Solvent-Free Reactions: Many modern methods, particularly those utilizing microwave irradiation or specific catalysts, can be performed under solvent-free conditions, which is a highly desirable green chemistry approach.[5][6]

Section 4: Data-Driven Optimization

To facilitate the optimization of your experiments, the following tables provide a comparative summary of reaction conditions from the literature.

Table 1: Comparison of Solvents in 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Solvent TypeSolvent ExampleTypical Yield Range (%)Key ObservationsReference(s)
AproticDMF70-90Often provides excellent yields and clean reactions.[2][3]
AproticAcetonitrile60-80A good alternative to DMF, often easier to remove.[4]
AproticToluene50-70A non-polar aprotic option, suitable for certain substrates.[12]
ProticEthanol<10 - 30Prone to the formation of furan byproducts.[2][3]
GreenWaterVariableCan be highly effective in specific metal-free cycloisomerizations.[16]
GreenPEG>70A good green alternative for certain catalyzed reactions.[3]
-Solvent-Free70-95Often accelerated by microwave irradiation or specific catalysts.[5][6]

Table 2: Temperature Effects in the Tschitschibabin Indolizine Synthesis

Temperature (°C)Typical Reaction TimeObserved EffectsReference(s)
Room Temperature24-48 hoursReaction may be very slow or not proceed at all.[15]
60-857-24 hoursOften a good starting point for optimization, balancing rate and side reactions.[14][15]
>1001-5 hoursIncreased reaction rate, but higher risk of dimerization and decomposition.[7][15]

Section 5: Experimental Protocols

The following are generalized protocols for common indolizine synthesis methods. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: 1,3-Dipolar Cycloaddition (One-Pot, Three-Component)

This protocol describes a transition-metal-free, one-pot synthesis of multisubstituted indolizines.[4]

  • Reactant Mixture: To a solution of the substituted pyridine (1.2 mmol) and the electron-deficient alkene (1.0 mmol) in acetonitrile (5 mL), add the α-halo carbonyl compound (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Oxidant Addition: Add TEMPO (1.2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired indolizine product.

Protocol 2: Tschitschibabin Indolizine Synthesis

This protocol is a general procedure for the Tschitschibabin reaction.[8]

  • Salt Formation (if necessary): Dissolve the substituted pyridine (1.0 mmol) and the α-halo ketone (1.0 mmol) in anhydrous acetone (10 mL). Reflux the mixture for 2 hours. After cooling, collect the precipitated pyridinium salt by filtration.

  • Cyclization: Suspend the pyridinium salt (1.0 mmol) and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, 15 mL).

  • Reaction: Stir the reaction mixture at an optimized temperature (e.g., 85 °C) and monitor by TLC.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Section 6: Visualizing the Synthesis

To aid in understanding the reaction pathways, the following diagrams illustrate the core mechanisms.

G cluster_0 1,3-Dipolar Cycloaddition Pyridinium Salt Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide Base Cycloadduct Cycloadduct Pyridinium Ylide->Cycloadduct + Dipolarophile Indolizine Indolizine Cycloadduct->Indolizine Oxidation G cluster_1 Tschitschibabin Reaction Pyridinium Salt Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide Base Cyclized Intermediate Cyclized Intermediate Pyridinium Ylide->Cyclized Intermediate Intramolecular Cyclization Indolizine Indolizine Cyclized Intermediate->Indolizine Elimination

Caption: Mechanism of the Tschitschibabin Reaction for Indolizine Synthesis.

References

  • A Comparative Guide to Indolizine Synthesis: Classical vs. Modern Methodologies - Benchchem. (URL not available)
  • Chichibabin reaction - Wikipedia. (URL: [Link])

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. (URL not available)
  • 1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])

  • Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition - Benchchem. (URL not available)
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])

  • A Comparative Guide to the Synthesis of Functionalized Indolizines - Benchchem. (URL not available)
  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | IntechOpen. (URL: [Link])

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications - SciSpace. (URL: [Link])

  • Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - PMC. (URL: [Link])

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC. (URL: [Link])

  • Remarkable facilitation of hetero-cycloisomerizations with water and other polar protic solvents: metal-free synthesis of indolizines - PMC. (URL: [Link])

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (URL not available)
  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - MDPI. (URL: [Link])

  • Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem. (URL not available)
  • Synthesis of indolizines - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (URL: [Link])

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (URL: [Link])

  • US5808081A - Chichibabin aminations of pyridine bases - Google P
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (URL not available)
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchGate. (URL: [Link])

  • Recent progress in synthesis and bioactivity studies of indolizines - PubMed. (URL: [Link])

  • Discovery and history of indolizine synthesis methods - Benchchem. (URL not available)

Sources

Technical Support Center: Scalable Synthesis of 7-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid and its derivatives. These compounds are critical synthetic intermediates, most notably serving as the core scaffold for highly potent and selective cannabinoid (CB2) receptor agonists .

Below, you will find our expert-curated process workflow, troubleshooting FAQs addressing common scale-up bottlenecks, quantitative benchmarks, and self-validating experimental protocols.

Process Workflow Visualization

The following diagram illustrates the optimized three-stage synthetic route: Fischer Indole cyclization, N-alkylation, and basic hydrolysis.

G SM1 2-Methoxyphenylhydrazine + Ethyl Acetoacetate Hydrazone Phenylhydrazone Intermediate SM1->Hydrazone Condensation (Toluene, RT) IndoleEster Ethyl 7-methoxy-2-methyl- 1H-indole-3-carboxylate Hydrazone->IndoleEster Fischer Cyclization (TsOH, 110°C, Dean-Stark) DerivEster N-Alkylated Indole Ester (e.g., Morpholinoethyl) IndoleEster->DerivEster N-Alkylation (K2CO3, DMF, 80°C) IndoleAcid Target: 7-Methoxy-2-methyl- 1H-indole-3-carboxylic acid deriv. DerivEster->IndoleAcid Basic Hydrolysis (NaOH, THF/MeOH, 60°C)

Figure 1: Scalable synthesis workflow for 7-methoxy-2-methyl-1H-indole-3-carboxylic acid derivatives.

Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter three major failure points when clients attempt to scale this synthesis from milligrams to kilograms. Here is the causality behind these issues and how to resolve them.

FAQ 1: Why am I getting low yields and high tar formation during the Fischer Indole cyclization step?

The Causality: The conversion of the phenylhydrazone to the indole core involves a [3,3]-sigmatropic rearrangement followed by the elimination of ammonia. This cascade is highly exothermic . In small-scale reactions, heat dissipates quickly. At scale, poor heat transfer leads to uncontrolled internal temperature spikes, causing the sensitive imine/enamine intermediates to polymerize into intractable "tar." The Solution: Abandon neat polyphosphoric acid (PPA) for scale-up. Instead, utilize a solvent-mediated system. By using catalytic p-toluenesulfonic acid (TsOH) in refluxing toluene equipped with a Dean-Stark trap, you cap the maximum internal temperature at the boiling point of toluene (110 °C). The continuous azeotropic removal of water acts as a self-validating mechanism: when water ceases to collect in the trap, the cyclization is complete.

FAQ 2: During ester hydrolysis, my NMR shows the disappearance of the 7-methoxy peak. What happened?

The Causality: You likely utilized harsh acidic conditions (e.g., refluxing aqueous HCl or HBr) to hydrolyze the highly stable indole-3-carboxylate ester. The 7-methoxy group is an aryl ether. Under strongly acidic conditions, the ether oxygen becomes protonated. The conjugate base (e.g., chloride) then acts as a nucleophile, attacking the methyl group via an SN2 mechanism and cleaving the ether to yield a 7-hydroxyindole byproduct . The Solution: Switch to basic hydrolysis. The indole core and the aryl ether are completely stable to base. Using 2M NaOH in a co-solvent mixture of THF and Methanol ensures exclusive cleavage of the ester without risking demethylation.

FAQ 3: How do I prevent C-alkylation when attaching the morpholinoethyl group to the indole nitrogen?

The Causality: When you deprotonate the indole N-H with a base, you generate an indolide anion. This is an ambient nucleophile, meaning the negative charge is delocalized between the N1 nitrogen and the C3 carbon. In unsubstituted indoles, C-alkylation at C3 is a major competing side reaction. The Solution: Fortunately, the substrate's inherent structure solves this for you. In ethyl 7-methoxy-2-methyl-1H-indole-3-carboxylate, the C3 position is already occupied by the electron-withdrawing ester group, and the C2 position is blocked by a methyl group. This steric and electronic shielding completely disfavors C-alkylation. You can safely drive N-alkylation to completion using K2CO3 in DMF at 80 °C .

Quantitative Data Presentation

Use the following benchmark data to evaluate the success of your scale-up at each stage. Deviations of more than 5% from these expected yields indicate a process deviation.

Synthesis StepReagents & Critical ParametersExpected YieldTarget Purity (HPLC)Key Diagnostic NMR Peak (¹H)
1. Fischer Cyclization 2-Methoxyphenylhydrazine, Ethyl acetoacetate, TsOH, Toluene (110 °C)78 – 82%> 95%Singlet ~3.95 ppm (O-CH₃)
2. N-Alkylation 4-(2-chloroethyl)morpholine HCl, K₂CO₃, DMF (80 °C)85 – 88%> 98%Triplet ~4.30 ppm (Indole N-CH₂)
3. Basic Hydrolysis 2M NaOH, THF/MeOH (60 °C, 4h)90 – 95%> 99%Disappearance of ester CH₂/CH₃ signals

Detailed Experimental Protocols

The following methodologies are engineered to be self-validating systems, ensuring high fidelity during kilogram-scale manufacturing.

Step 1: Synthesis of Ethyl 7-methoxy-2-methyl-1H-indole-3-carboxylate
  • Preparation: Charge a perfectly dry, nitrogen-flushed reactor with toluene (5 volumes relative to starting material).

  • Condensation: Add 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir at room temperature for 1 hour to allow hydrazone formation.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.2 eq).

  • Cyclization: Attach a Dean-Stark apparatus. Heat the mixture to reflux (110 °C). Monitor the collection of water. Self-validation: The reaction is complete when the theoretical volume of water has been collected (typically 6-8 hours).

  • Workup: Cool to 20 °C. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to quench the acid) and brine. Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol to afford the pure indole ester.

Step 2: N-Alkylation (Morpholinoethyl Derivatization)
  • Deprotonation: Dissolve the indole ester (1.0 eq) in anhydrous DMF (4 volumes). Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Stir vigorously for 30 minutes at room temperature to generate the indolide anion.

  • Alkylation: Portion-wise, add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

  • Heating: Elevate the internal temperature to 80 °C and maintain for 12 hours.

  • Workup: Cool the mixture to 5 °C and slowly quench by pouring into crushed ice/water (10 volumes). Extract the aqueous suspension with ethyl acetate (3 x 3 volumes). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate to yield the N-alkylated ester.

Step 3: Basic Hydrolysis to the Target Carboxylic Acid
  • Solvation: Suspend the N-alkylated ester in a 1:1 mixture of THF and Methanol (5 volumes total).

  • Hydrolysis: Add 2M aqueous NaOH (3.0 eq). Heat the biphasic mixture to 60 °C. The mixture will become homogeneous as the ester hydrolyzes into the water-soluble sodium salt.

  • Monitoring: Stir for 4 hours. Self-validation: Spot the mixture on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc); the complete disappearance of the high-Rf ester spot indicates total conversion.

  • Isolation: Concentrate the mixture under reduced pressure to strip off the THF and Methanol. Cool the remaining aqueous layer to 0 °C.

  • Precipitation: Carefully titrate the aqueous layer with 1M HCl until the pH reaches ~5.5 (the isoelectric point of the zwitterionic product). A thick white precipitate will form. Filter, wash with ice-cold water, and dry under high vacuum at 50 °C to afford the final 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid.

References

  • 7-Methoxy-2-methyl-1H-indole-3-carboxylic acid|RUO - Benchchem. Benchchem.
  • Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate.
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. Benchchem.

Validation & Comparative

Comparative Guide: COX-2 Inhibition Efficacy of 7-Methoxyindolizines vs. Indomethacin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are foundational in managing inflammation by inhibiting cyclooxygenase (COX) enzymes. However, indomethacin is a non-selective inhibitor, blocking both the constitutively expressed COX-1 (vital for gastric mucosal protection) and the inducible COX-2 (driver of inflammation)[1]. This lack of selectivity frequently leads to severe gastrointestinal toxicity. To circumvent these adverse effects, drug development has pivoted toward synthesizing selective COX-2 inhibitors. Among the most promising recent developments are 7-methoxyindolizines , designed as bioisosteric analogues of indomethacin[1]. This guide provides an objective, data-driven comparison of the mechanistic causality, quantitative efficacy, and validation protocols for 7-methoxyindolizines against the traditional indomethacin standard.

Mechanistic Overview & Structural Causality

The COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2/G2 (PGG2), the primary precursor to downstream inflammatory mediators[2]. Indomethacin competitively inhibits this pathway by inserting its 2'-methyl group into a specific hydrophobic pocket formed by residues Ala-527, Val-349, Ser-530, and Leu-531 within the COX active site[2].

To improve selectivity while maintaining potency, 7-methoxyindolizines were engineered to mimic this interaction. The indolizine core is isoelectronic with the indole nucleus of indomethacin, allowing it to maintain a similar binding profile[3].

Causality of Selective Binding: Molecular modeling demonstrates that 7-methoxyindolizines adopt a highly stable cis-configuration[3]. This structural geometry allows the substituted benzoyl moiety and the indolizine ring to orient in the exact same direction as indomethacin, maximizing the hydrophobic interactions that serve as the primary thermodynamic drivers for COX-2 inhibition[1]. Crucially, the 7-methoxy group projects toward a side pocket bordered by Val-523—a structural feature that is significantly more accessible in the COX-2 isoform than in COX-1, thereby dictating the compound's high selectivity[2].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Hydrophobic Channel) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxygenation Inflammation Inflammatory Response PGG2->Inflammation Downstream Signaling Indomethacin Indomethacin (Non-selective) Indomethacin->COX2 Competitive Inhibition Methoxy 7-Methoxyindolizines (Selective Bioisosteres) Methoxy->COX2 Hydrophobic Interaction

Diagram 1: COX-2 signaling pathway and structural points of competitive inhibition.

Comparative Quantitative Data

In vitro screening assays confirm that specific 7-methoxyindolizine derivatives exhibit COX-2 inhibitory activity that is comparable to, and in some cases slightly exceeds, that of indomethacin[1],[3]. The addition of electron-withdrawing groups (such as a cyano group) on the benzoyl ring significantly enhances the binding affinity within the hydrophobic channel[1],[3].

The following table summarizes the half-maximal inhibitory concentration (IC50) values of leading 7-methoxyindolizine derivatives compared to standard NSAIDs[1],[3],[4]:

CompoundTarget EnzymeIC50 (µM)Selectivity Profile
Indomethacin (Standard) COX-1 / COX-26.80 - 6.84Non-selective
Celecoxib (Reference) COX-20.04 - 0.05Highly Selective
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) COX-25.84Selective
Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate (2a) COX-26.56Selective
Ethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1-carboxylate (2c) COX-26.94Selective

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening

To ensure reproducible and self-validating results, the evaluation of COX-2 inhibition relies on a strict fluorometric screening protocol[4]. This assay measures the peroxidase activity of COX-2, which is directly proportional to the synthesis of PGG2.

Assay_Workflow Prep 1. Reagent Prep Incubate 2. Enzyme Incubation Prep->Incubate Inhibit 3. Inhibitor Addition Incubate->Inhibit Substrate 4. Substrate Addition Inhibit->Substrate Measure 5. Fluorometric Measurement Substrate->Measure Analyze 6. IC50 Calculation Measure->Analyze

Diagram 2: Step-by-step workflow for the in vitro fluorometric COX-2 inhibitor screening assay.

Step-by-Step Methodology & Causality:
  • Reagent & Compound Preparation: Dissolve the synthesized 7-methoxyindolizine derivatives and the indomethacin standard in high-purity DMSO. Dilute to working concentrations (e.g., 0.1 µM to 100 µM) using an assay buffer containing 1 µM hematin.

    • Causality: Hematin is strictly required as a necessary cofactor to activate the peroxidase activity of the COX enzyme.

  • Enzyme Incubation: Add 10 µL of recombinant human COX-2 enzyme to a 96-well black microplate, followed by 10 µL of the test compound. Incubate the mixture at 25°C for 15 minutes.

    • Causality: Time-dependent pre-incubation is critical; it allows the inhibitor to establish thermodynamic equilibrium within the hydrophobic binding pocket before the substrate is introduced.

  • Fluorometric Substrate Addition: Add the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to the wells. Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 100 µM).

    • Causality: Arachidonic acid triggers the COX-2 oxygenation cycle, converting ADHP into the highly fluorescent compound resorufin, allowing for real-time kinetic tracking.

  • Self-Validating Measurement & Analysis: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

    • Trustworthiness/Validation: To ensure the assay acts as a self-validating system, a vehicle control (establishing the 100% activity baseline) and a selective reference standard like Celecoxib (establishing the 0% baseline) must be run in parallel. Plotting the percentage of inhibition against the logarithm of the inhibitor concentration must yield a sigmoidal dose-response curve to accurately calculate the IC50[4]. A proper sigmoidal fit validates that the inhibition is specific and competitive, rather than an artifact of assay interference.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening Source: Semantic Scholar URL:[Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

A Researcher's Guide to the Validation of Anti-Tubercular Activity: A Comparative Analysis of H37Rv and MDR Strains

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of tuberculosis (TB), compounded by the alarming rise of multidrug-resistant (MDR) strains, presents a formidable challenge to global health. For researchers in the field of anti-tubercular drug discovery, the robust validation of novel compounds is not merely a procedural step but the very foundation upon which clinical hope is built. This guide provides an in-depth comparison of the essential models used in this process—the reference strain Mycobacterium tuberculosis H37Rv and clinically relevant MDR strains—and details the core methodologies required for their rigorous evaluation.

Choosing Your Model: A Comparative Analysis of M. tuberculosis Strains

The selection of an appropriate bacterial strain is a critical decision that dictates the relevance and applicability of early-stage drug screening results. The two pillars of in vitro validation are the well-characterized, drug-sensitive H37Rv strain and various multidrug-resistant clinical isolates.

The "Gold Standard": M. tuberculosis H37Rv

First isolated in 1905, the H37Rv strain of M. tuberculosis is the most extensively studied and utilized strain in tuberculosis research.[1] Its designation as the neotype for the species underscores its importance as a standardized benchmark.[1] Maintained and distributed by repositories like the American Type Culture Collection (ATCC), its genomic and phenotypic stability make it the ideal starting point for primary screening.[2][3]

  • Role in Research: H37Rv serves as the initial gatekeeper. A compound's ability to inhibit its growth is the first proof-of-concept that it possesses anti-tubercular potential. Its predictable growth kinetics and well-documented susceptibility to standard drugs provide a reliable baseline for comparing the potency of new chemical entities.[4][5]

The "Real-World Challenge": Multidrug-Resistant (MDR) Strains

The World Health Organization (WHO) defines MDR-TB as tuberculosis caused by bacteria that are resistant to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs.[6] The emergence of these strains, and the even more dangerous extensively drug-resistant (XDR-TB) strains, necessitates that any promising compound be tested against them.[7][8]

  • Role in Research: Validating a compound against MDR strains is a crucial secondary step. It helps to identify compounds that not only are potent but also act via novel mechanisms of action, thereby circumventing existing resistance pathways. This is essential for developing drugs that can be effective in a clinical setting where resistance is rampant.[9][10]

FeatureM. tuberculosis H37Rv (e.g., ATCC 27294)Multidrug-Resistant (MDR) Strains
Genotype Wild-type, fully characterized genome.[1]Contains specific mutations conferring resistance (e.g., in rpoB, katG).
Phenotype Susceptible to all first-line anti-tubercular drugs.[11]Resistant to at least isoniazid and rifampicin.[6]
Primary Use Initial screening, baseline potency determination (MIC).[4]Secondary screening, mechanism of action studies, resistance profiling.[9]
Biosafety Level Biosafety Level 3 (BSL-3).[2]Biosafety Level 3 (BSL-3).
Experimental Value Provides a standardized, reproducible system for comparing novel compounds.Assesses efficacy against clinically relevant, drug-resistant pathogens.[12]

Core Methodologies for In Vitro Anti-Tubercular Activity Validation

To determine the efficacy of a compound, a series of well-controlled, quantitative assays are employed. The following protocols represent two of the most common and reliable methods for determining the Minimum Inhibitory Concentration (MIC) of a compound. All work with live M. tuberculosis cultures must be performed in a Biosafety Level 3 (BSL-3) laboratory.[2]

Assay 1: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for its simplicity, low cost, and scalability, making it ideal for high-throughput screening.[13][14][15] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. Inhibition of growth is therefore indicated by the absence of a color change.[13][15]

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis (H37Rv or an MDR strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

    • Scientist's Note: The use of Tween 80 is critical to prevent the clumping of mycobacterial cells, ensuring a homogenous suspension for accurate and reproducible inoculation.

  • Plate Setup:

    • Use a sterile 96-well microplate. Add 200 µL of sterile deionized water to the perimeter wells to minimize evaporation during incubation.[13]

    • Dispense 100 µL of supplemented 7H9 broth into all test wells.

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compound directly in the plate, starting from a high concentration.

    • Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to all wells except for a sterility control well (media only). The final volume in each well should be 200 µL.[13]

    • Seal the plate and incubate at 37°C for 5-7 days.[13]

  • Addition of Alamar Blue and MIC Determination:

    • After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.[13]

    • Re-incubate for 12-24 hours. A color change from blue to pink indicates sufficient bacterial growth.[15][16]

    • Once the control well has changed color, add the Alamar Blue mixture to all other wells and incubate for an additional 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15][17]

MABA_Workflow cluster_prep Preparation cluster_plate Assay Plating cluster_readout Readout Culture Grow M.tb Culture (Mid-Log Phase) Adjust Adjust to McFarland 1.0 & Dilute 1:20 Culture->Adjust Plate Prepare 96-Well Plate (Media & Compounds) Adjust->Plate Inoculate Inoculate with Bacterial Suspension Plate->Inoculate Incubate Incubate (5-7 days, 37°C) Inoculate->Incubate AddDye Add Alamar Blue Reagent Incubate->AddDye Incubate2 Incubate (24h, 37°C) AddDye->Incubate2 Read Read MIC (Blue = Inhibition) Incubate2->Read

Microplate Alamar Blue Assay (MABA) Workflow.
Assay 2: Luciferase Reporter Assay (LRA)

The Luciferase Reporter Assay (LRA) offers a more rapid and sensitive alternative to MABA, particularly for primary screening.[18][19] This method utilizes a recombinant strain of M. tuberculosis that constitutively expresses a luciferase gene. The amount of light produced upon the addition of the luciferin substrate is directly proportional to the number of viable, metabolically active bacteria.[20]

  • Preparation of Bacterial Inoculum:

    • Use a recombinant M. tuberculosis H37Rv strain expressing a luciferase reporter gene.

    • Grow the culture in supplemented 7H9 broth to mid-log phase, as described for MABA.

    • Adjust the culture to a starting optical density (OD₆₀₀) or relative light unit (RLU) value that ensures logarithmic growth during the assay period.

  • Plate Setup and Incubation:

    • The plate setup, including compound dilutions and controls, is identical to the MABA protocol.

    • Add 100 µL of the luciferase-expressing bacterial inoculum to the wells.

    • Seal the plate and incubate at 37°C for 3-5 days.

    • Scientist's Note: The shorter incubation time compared to MABA is a key advantage of the LRA, as the bioluminescence signal can be detected earlier than a colorimetric change.[20]

  • Bioluminescence Reading and MIC Determination:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add 50 µL of a luciferin-ATP mixture to each well.[20]

    • Immediately measure the relative light units (RLU) using a luminometer.

    • The MIC is typically defined as the lowest drug concentration that causes a ≥90% reduction in RLU compared to the drug-free control wells.

LRA_Workflow cluster_prep Preparation cluster_plate Assay Plating cluster_readout Readout Culture Grow Recombinant Luciferase M.tb Adjust Adjust to Starting OD/RLU Culture->Adjust Plate Prepare 96-Well Plate (Media & Compounds) Adjust->Plate Inoculate Inoculate with Bacterial Suspension Plate->Inoculate Incubate Incubate (3-5 days, 37°C) Inoculate->Incubate AddSub Add Luciferin Substrate Incubate->AddSub Read Read RLU (Luminometer) AddSub->Read

Luciferase Reporter Assay (LRA) Workflow.

Interpreting the Data: From MIC Values to Hit Prioritization

The primary output of these assays is the Minimum Inhibitory Concentration (MIC). This value is crucial but must be interpreted in the context of the strain used.[21]

  • MIC against H37Rv: This value establishes the baseline potency of the compound against a drug-sensitive strain. A low MIC (typically in the low micromolar or sub-micromolar range) is the first indicator of a promising hit.[22]

  • MIC against MDR Strains: This value is critical for assessing the compound's potential to treat drug-resistant infections. A compound that retains its potency against an MDR strain (i.e., has a similar MIC to that against H37Rv) is highly valuable.[9]

To quantify this relationship, researchers often calculate the Resistance Index (RI) :

RI = MIC (MDR strain) / MIC (H37Rv strain)

An RI value close to 1 suggests that the compound is equally effective against both strains and likely acts on a novel target not affected by common resistance mutations. A high RI value indicates that the compound is susceptible to the same resistance mechanisms as existing drugs.

Example Data Interpretation
CompoundMIC vs. H37Rv (µg/mL)MIC vs. MDR Strain (µg/mL)Resistance Index (RI)Interpretation
Rifampicin (Control) 0.25>64>256Ineffective against the MDR strain, as expected.
Compound A 1.06464High RI; likely shares a mechanism or efflux susceptibility with first-line drugs. Low priority.
Compound B 0.51.02Low RI; retains potency against the MDR strain. High priority for further development.

Conclusion: A Multi-Strain Approach for Robust Drug Discovery

The validation of anti-tubercular activity is a multi-step process that relies on a strategic, comparative approach. Initial screening against the gold-standard H37Rv strain efficiently identifies compounds with baseline potency. However, the subsequent validation against clinically relevant MDR strains is a non-negotiable step to ensure that research efforts are focused on compounds with a genuine potential to address the global health crisis of drug-resistant tuberculosis. By integrating these complementary models and employing robust, quantitative assays, researchers can confidently prioritize lead candidates and accelerate the pipeline for the next generation of TB therapeutics.

References

  • World Health Organization. (2022). WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment, 2022 update. [Link]

  • The International Union Against Tuberculosis and Lung Disease. (2022). WHO drug-resistant TB guidelines 2022: what is new?. [Link]

  • PubMed. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]

  • World Health Organization. (2008). Guidelines for the programmatic management of drug-resistant tuberculosis. [Link]

  • AIDS Data Hub. (2019). WHO Consolidated Guidelines on Drug-resistant Tuberculosis Treatment. [Link]

  • Stop TB Partnership. (n.d.). Guidelines for surveillance of drug resistance in tuberculosis. [Link]

  • World Health Organization. (2023). Updated WHO consolidated guidelines on DR-TB treatment 2022. [Link]

  • Bioscience Biotechnology Research Communications. (n.d.). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. [Link]

  • ASM Journals. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. [Link]

  • Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). [Link]

  • National Center for Biotechnology Information. (n.d.). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. [Link]

  • Wikipedia. (n.d.). H37Rv. [Link]

  • BacDive. (n.d.). Mycobacterium tuberculosis (ATCC 27294, NCTC 13144, NCTC 13114). [Link]

  • TB Knowledge Sharing. (n.d.). Annex 2. Drug susceptibility testing methods and critical concentrations. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Characterization of Mycobacterium tuberculosis H37Rv/Ra Variants: Distinguishing the Mycobacterial Laboratory Strain. [Link]

  • JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard. [Link]

  • PLOS. (2015). A New Screen for Tuberculosis Drug Candidates Utilizing a Luciferase-Expressing Recombinant Mycobacterium bovis Bacillus Calmette-Guéren. [Link]

  • National Tuberculosis and Leprosy Control Programme. (2023). National Guidelines for Culture and Drug Susceptibility Testing. [Link]

  • World Health Organization. (n.d.). Guidelines for surveillance of drug resistance in tuberculosis. [Link]

  • TB Knowledge Sharing. (n.d.). Culture Drug Susceptibility Testing [CDST]. [Link]

  • ASM Journals. (2025). Lefamulin harbors promising anti-tuberculosis activity against multidrug-resistant Mycobacterium tuberculosis isolates. [Link]

  • ResearchGate. (n.d.). MIC values for compounds against M. tuberculosis H37Rv. [Link]

  • ResearchGate. (2025). Luciferase Reporter Phage Assay for Anti Tuberculosis Screening: Current Status and Challenges. [Link]

  • ResearchGate. (2018). (PDF) Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. [Link]

  • Frontiers. (2017). Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. [Link]

  • APHL. (n.d.). Drug Susceptibility Testing for M. tuberculosis Complex. [Link]

  • Frontiers. (2019). Comprehensive Characterization of the Attenuated Double Auxotroph Mycobacterium tuberculosisΔleuDΔpanCD as an Alternative to H37Rv. [Link]

  • PubMed. (2012). Screening and comparison of differentially expressed genes between one MDR-TB strain and the virulent M. tuberculosis H37Rv. [Link]

  • African Journal of Laboratory Medicine. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. [Link]

  • National Center for Biotechnology Information. (n.d.). Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters. [Link]

Sources

A Comparative Guide to the In Silico and In Vitro Activity of 7-Methoxyindolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth technical comparison of the in silico and in vitro activities of a promising class of heterocyclic compounds: 7-methoxyindolizine derivatives. These scaffolds have garnered significant attention for their broad pharmacological potential, including anti-tubercular, anti-inflammatory, and anticancer properties.[1][2][3][4] Our focus is to dissect the correlation between predictive computational models and tangible biological outcomes, offering researchers and drug development professionals a clear perspective on the utility of these integrated approaches.

We will explore two primary therapeutic avenues where 7-methoxyindolizine derivatives have been investigated: as anti-tubercular agents targeting the enoyl-[acyl-carrier] protein reductase (InhA) of Mycobacterium tuberculosis (MTB), and as anti-inflammatory agents via the inhibition of cyclooxygenase-2 (COX-2). Through this comparative lens, we will elucidate the structure-activity relationships (SAR) that govern their efficacy.

The Strategic Value of Integrating In Silico and In Vitro Analyses

The rationale for a dual-pronged approach is rooted in efficiency and insight. In silico methods, such as molecular docking and molecular dynamics, offer a rapid and cost-effective means to screen virtual libraries of compounds against a specific biological target. This allows for the prioritization of candidates with the highest predicted binding affinity, saving valuable resources. However, computational models are approximations of complex biological systems. In vitro assays provide the essential ground truth, validating the computational predictions and offering a quantitative measure of a compound's actual biological activity and cytotoxicity.

cluster_0 In Silico Predictive Funnel cluster_1 In Vitro Validation Workflow Virtual_Library Virtual Library of 7-Methoxyindolizine Derivatives Molecular_Docking Molecular Docking (Predicts Binding Affinity) Virtual_Library->Molecular_Docking MD_Simulation Molecular Dynamics (Assesses Complex Stability) Molecular_Docking->MD_Simulation Prioritized_Hits Prioritized Candidates MD_Simulation->Prioritized_Hits Synthesis Chemical Synthesis Prioritized_Hits->Synthesis Guides Synthesis Biological_Assay Biological Activity Assays (e.g., MIC, IC50) Synthesis->Biological_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity_Assay Validated_Leads Validated Lead Compounds Biological_Assay->Validated_Leads Cytotoxicity_Assay->Validated_Leads SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validated_Leads->SAR_Analysis Informs

Caption: Integrated workflow for drug discovery using 7-methoxyindolizines.

Case Study 1: Anti-Tubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics.[5][6] The InhA enzyme, a key component of the type II fatty acid synthesis pathway, is a well-validated target for anti-TB drug development.[1]

In Silico Prediction of Binding to InhA

A series of synthetic 7-methoxyindolizine derivatives were evaluated computationally for their potential to inhibit InhA.[1][7] Molecular docking studies were performed to predict the binding affinity and identify key interactions within the enzyme's active site.

The choice of molecular docking as the initial in silico tool is strategic; it provides a rapid assessment of the binding mode and energy of a ligand within the target's active site. This allows for the screening of numerous derivatives to identify those with the most favorable predicted interactions. Following docking, molecular dynamics (MD) simulations were conducted on the most promising candidates to assess the stability of the ligand-protein complex over time.[1][7]

Table 1: In Silico Docking Results of 7-Methoxyindolizine Derivatives Against InhA

CompoundSubstituent on Benzoyl RingPredicted Binding Affinity (kcal/mol)Key Interacting Residues
5i 3-Methoxy-8.57Tyr158, Phe149, Pro193, Lys165
5j 3-Methoxy-8.41Tyr158, Phe149, Pro193, Lys165
5a 4-Cyano-7.07Tyr158, Phe149, Pro193
5c 4-Cyano-7.07Not specified

Data synthesized from a 2019 study published in PLOS ONE.[1]

The in silico results predicted that derivatives with a methoxy group at the meta-position of the benzoyl ring (5i and 5j) would exhibit the strongest binding affinity to the InhA enzyme.[1] The interactions were characterized by hydrogen bonds, π-π stacking, and electrostatic interactions with key catalytic amino acids.[1][7]

In Vitro Validation of Anti-Tubercular Activity

The prioritized candidates from the in silico screening were synthesized and evaluated for their whole-cell anti-tubercular activity against both the susceptible H37Rv strain and MDR strains of MTB.

Table 2: In Vitro Anti-TB Activity of 7-Methoxyindolizine Derivatives

CompoundMinimum Inhibitory Concentration (MIC) against H37Rv (µg/mL)Minimum Inhibitory Concentration (MIC) against MDR-MTB (µg/mL)
5i >12816
5j >12816
5a >128>128
5c >128>128

Data sourced from a 2019 study published in PLOS ONE.[1]

The in vitro results revealed a compelling correlation with the in silico predictions. Compounds 5i and 5j , which had the highest predicted binding affinities, demonstrated the most potent activity against MDR strains of MTB, with a MIC of 16 µg/mL.[1] In contrast, compounds with lower predicted affinities, such as 5a and 5c , showed no significant activity.[1] This strong correlation underscores the predictive power of the computational models in this specific context. Furthermore, cytotoxicity evaluations using the MTT assay showed that the active compounds (5i and 5j) exhibited no toxicity up to 500 μg/mL, indicating a favorable preliminary safety profile.[1][7]

Case Study 2: Anti-Inflammatory Activity (COX-2 Inhibition)

Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3] 7-methoxyindolizine derivatives have been explored as bioisosteres of the non-selective COX inhibitor, indomethacin.[2][3]

Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 7-Methoxyindolizine Derivatives Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 inflammatory pathway and point of inhibition.

In Silico Prediction of Binding to COX-2

Molecular docking was employed to investigate the interactions of a series of 7-methoxyindolizine derivatives with the COX-2 receptor. The goal was to understand the structural features that contribute to potent and selective inhibition.

Table 3: In Silico Docking and In Vitro COX-2 Inhibition of 7-Methoxyindolizine Derivatives

CompoundSubstituent on Benzoyl RingIn Vitro IC50 (µM)
5a 4-Cyano5.84 ± 0.03
5b 4-Fluoro6.73 ± 0.03
5c 4-Bromo6.99 ± 0.03
5d 3-Methoxy8.49 ± 0.03
Indomethacin (Reference)6.84 ± 0.03
Celecoxib (Reference)0.05 ± 0.03

Data sourced from a 2021 study in the journal Molecules.[3]

The computational analysis indicated that hydrophobic interactions were the primary drivers of COX-2 inhibition for this class of compounds.[3]

In Vitro Validation of COX-2 Inhibition

The synthesized compounds were tested for their ability to inhibit human recombinant COX-2 using an enzyme-linked immunosorbent assay (ELISA).[3]

The in vitro data revealed a clear structure-activity relationship that was consistent with the in silico modeling. Compound 5a , featuring an electron-withdrawing cyano group at the para-position of the benzoyl ring, emerged as the most potent inhibitor in the series with an IC50 of 5.84 µM, which was slightly better than the reference drug indomethacin (IC50 = 6.84 µM).[3] In contrast, compound 5d , with an electron-donating methoxy group at the meta-position, showed the least inhibitory activity (IC50 = 8.49 µM).[3] This demonstrates that for COX-2 inhibition, electron-withdrawing groups at the para-position of the benzoyl ring are favorable, a finding that can guide future optimization efforts.[3]

Experimental Protocols

For scientific integrity and reproducibility, the methodologies employed in the cited studies are detailed below.

Protocol 1: General Synthesis of 7-Methoxyindolizine Derivatives

The synthesis of the target 7-methoxyindolizine derivatives is typically achieved via a 1,3-dipolar cycloaddition reaction.[1][3]

  • Step 1: Synthesis of Pyridinium Salt: 4-methoxypyridine is reacted with a substituted 2-bromoacetophenone in a suitable solvent (e.g., acetone) at room temperature to yield the corresponding pyridinium salt.

  • Step 2: Cycloaddition Reaction: The pyridinium salt is then reacted with an electron-deficient alkyne, such as diethyl but-2-ynedioate, in the presence of a base (e.g., K2CO3) in a solvent like dry tetrahydrofuran (THF).[1]

  • Step 3: Work-up and Purification: The reaction mixture is refluxed, and upon completion (monitored by TLC), the solvent is removed. The residue is diluted with an organic solvent like ethyl acetate, washed with water and brine, and dried over sodium sulfate. The final product is purified using column chromatography.[1]

Protocol 2: Resazurin Microplate Assay (REMA) for Anti-TB Activity

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1][7]

  • Preparation: A suspension of MTB (H37Rv or MDR strains) is prepared in Middlebrook 7H9 broth.

  • Incubation: The bacterial suspension is added to a 96-well plate containing serial dilutions of the test compounds. The plates are incubated at 37°C for a specified period.

  • Resazurin Addition: A solution of resazurin is added to each well. Resazurin (blue and non-fluorescent) is reduced to the pink and highly fluorescent resorufin by viable, metabolically active cells.

  • Reading: After further incubation, the color change is assessed visually or by measuring fluorescence. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

Protocol 3: In Vitro COX-2 Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.[3]

  • Reaction Setup: The reaction is initiated by adding arachidonic acid (the substrate) to a solution containing human recombinant COX-2 enzyme in the presence of the test compound or a reference inhibitor (e.g., celecoxib, indomethacin).

  • Incubation: The mixture is incubated to allow the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).

  • Quantification: The amount of prostaglandin produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3]

Conclusion and Future Outlook

The comparative analysis of 7-methoxyindolizine derivatives demonstrates a powerful and predictive relationship between in silico modeling and in vitro biological activity. For anti-tubercular applications, molecular docking successfully identified compounds with meta-substituents on the benzoyl ring as potent inhibitors, a prediction validated by their selective activity against MDR-MTB strains.[1] In the context of anti-inflammatory drug design, both computational and experimental results converged on the finding that para-positioned electron-withdrawing groups on the benzoyl ring enhance COX-2 inhibition.[3]

These case studies highlight the indispensable role of computational chemistry in modern medicinal chemistry. By providing insights into binding modes and predicting activity, in silico tools effectively guide the synthesis and testing of new chemical entities, accelerating the journey from concept to validated lead compound. The 7-methoxyindolizine scaffold remains a versatile and promising platform for the development of novel therapeutics, and the continued application of this integrated discovery workflow will undoubtedly unlock its full potential.

References

  • Pillay, M., Mlisana, K., Venugopala, K. N., Chandrashekharappa, S., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS ONE, 14(6), e0217270. [Link]

  • Venugopala, K. N., Chandrashekharappa, S., Tratrat, C., Ibrahim, Y. F., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. [Link]

  • Venugopala, K. N., Chandrashekharappa, S., Deb, P. K., Tratrat, C., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3550. [Link]

  • Venugopala, K. N., Chandrashekharappa, S., Deb, P. K., Tratrat, C., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis Online. [Link]

  • Pillay, M., Mlisana, K., Venugopala, K. N., Chandrashekharappa, S., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. ResearchGate. [Link]

  • Nagdeve, R. D., et al. (2025). Larvicidal Activity, Molecular Docking, and Structural Analysis of Methoxyindolizine-1-Carboxylate Derivatives. ResearchGate. [Link]

  • Nagdeve, R. D., et al. (n.d.). Structural Analysis, In Vitro Anti-tubercular Activities, and In Silico ADMET Evaluation of Ethyl 7-Methoxy-3-(4-Substituted Benzoyl)indolizine-1-carboxylates. CrystEngComm. [Link]

  • Pillay, M., Mlisana, K., Venugopala, K. N., Chandrashekharappa, S., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. Semantic Scholar. [Link]

  • Tratrat, C., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. PMC. [Link]

  • Tratrat, C., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. ResearchGate. [Link]

  • Tratrat, C., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. PubMed. [Link]

  • Pillay, M., et al. (n.d.). Indolizine lead compounds identified for their anticancer (7) and anti-tubercular (8) properties against MDR strains of MTB, as well as for their COX-2 inhibition (9) and larvicidal activity (10) against Anopheles arabiensis. PLOS. [Link]

  • Nagdeve, R. D., et al. (n.d.). Synthetic scheme for the construction of substituted 7-methoxy-indolizine analogues. ResearchGate. [Link]

  • Pillay, M., Mlisana, K., Venugopala, K. N., Chandrashekharappa, S., et al. (2019). Computational, Crystallographic Studies, Cytotoxicity and Anti-Tubercular Activity of Substituted 7-methoxy-indolizine Analogues. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemical Composition, Antibacterial Activity and In Vitro Anticancer Evaluation of Ochradenus baccatus Methanolic Extract. MDPI. [Link]

Sources

The Definitive Guide to Validating Ligand-Target Binding Affinity: SPR, ITC, BLI, and MST

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug discovery campaigns derailed by false-positive binding data. Relying on a single biophysical technique to determine the dissociation constant (


) is a recipe for downstream failure. True validation requires an orthogonal approach—combining kinetic, thermodynamic, and in-solution methodologies to build a self-validating data package.

This guide objectively compares the four pillars of biomolecular interaction analysis: Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) . By understanding the physical causality behind each platform, researchers can design robust, error-resistant workflows.

The Biophysical Landscape: Principles & Causality

To select the right platform, you must understand the physical mechanisms governing signal detection and how they influence the data.

  • Surface Plasmon Resonance (SPR): The regulatory gold standard. SPR measures changes in the refractive index near a gold sensor surface[1]. Because it utilizes continuous microfluidic flow, SPR provides highly accurate association (

    
    ) and dissociation (
    
    
    
    ) rates. The continuous flow physically washes away dissociated analytes, preventing rebinding—a critical factor for accurate
    
    
    determination.
  • Biolayer Interferometry (BLI): Utilizes a fluidics-free, dip-and-read fiber optic biosensor[2]. BLI measures the interference pattern of white light reflected from the sensor tip. While historically less sensitive than SPR, modern BLI systems have bridged this gap[3]. Its lack of microfluidics makes it incredibly robust for crude samples (e.g., cell lysates, serum) because it is less susceptible to bulk refractive index changes and clogging[4].

  • Isothermal Titration Calorimetry (ITC): The thermodynamic truth. ITC is the only technique that directly measures the heat released or absorbed (

    
    ) during a binding event[5]. It requires no immobilization or fluorescent labels, making it the gold standard for true in-solution thermodynamic profiling.
    
  • Microscale Thermophoresis (MST): Tracks the movement of fluorescently labeled molecules along a microscopic temperature gradient[6]. Because it operates in free solution within glass capillaries, it avoids immobilization artifacts and requires mere microliters of sample[2].

OrthogonalValidation Screen Primary Hit Screening (High Throughput) BLI Biolayer Interferometry (BLI) Identify Binders in Crude Samples Screen->BLI Initial Screen SPR Surface Plasmon Resonance (SPR) Determine Kinetics (kon, koff) BLI->SPR Purified Hits ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Validation (ΔH, ΔS) SPR->ITC Kinetic Validation MST Microscale Thermophoresis (MST) In-Solution Orthogonal Check SPR->MST Orthogonal Check Valid Validated Lead Compound ITC->Valid Thermodynamic Profile MST->Valid Solution Affinity

Orthogonal validation workflow transitioning from high-throughput screening to thermodynamic profiling.

Quantitative Comparison of Technologies

When designing a screening cascade, resource allocation (sample volume) and desired data outputs dictate the platform choice.

ParameterSPRBLIITCMST
Primary Output Kinetics (

), Affinity (

)
Kinetics (

), Affinity (

)
Thermodynamics (

), Affinity (

)
Affinity (

)
Dynamic Range (

)
pM to mMpM to mMnM to

M
pM to mM
Sample Consumption Low (~10-50

L)
Low/Medium (~40-200

L)
High (~300-500

L)
Ultra-Low (~4-10

L)
Throughput Medium/HighHighLowMedium
Immobilization Required (Sensor Chip)Required (Fiber Tip)None (In-Solution)None (In-Solution)
Crude Sample Tolerance Poor (Microfluidic clogging)Excellent (Dip-and-read)Poor (Heat of mixing artifacts)Good (Matrix tolerant)

Causality in Experimental Design: Overcoming Artifacts

The Mass Transport Limitation (MTL) Paradox: SPR vs. BLI

A common discrepancy in binding data occurs when BLI reports a significantly higher affinity (lower


) than SPR for the exact same interaction. This is rarely a machine error; it is a physical consequence of fluidics[4].

In BLI, the sensor is dipped into a closed well. Even with orbital shaking, the unstirred boundary layer around the sensor tip means that when a ligand dissociates, it is not immediately swept away. It lingers and often rebinds, resulting in an artificially slow


. SPR, conversely, uses continuous microfluidic flow. The moment a molecule dissociates, the flow physically removes it from the sensor surface, preventing rebinding and yielding a mathematically truer 

.

MTLLogic cluster_SPR SPR (Microfluidics) cluster_BLI BLI (Dip-and-Read) Analyte Analyte Dissociation Flow Continuous Flow Removes Analyte Analyte->Flow Dip Orbital Shaking in Closed Well Analyte->Dip MTL_SPR Minimized Rebinding Accurate koff Flow->MTL_SPR MTL_BLI Local Depletion & Rebinding Artificially slower koff Dip->MTL_BLI

The impact of fluidics on Mass Transport Limitation (MTL) and rebinding in SPR versus BLI.

The Sensitivity Paradox: Why BLI Excels in Crude Samples

SPR is exquisitely sensitive to the bulk refractive index of the solution. If you inject a cell lysate, the massive shift in the bulk refractive index will completely mask the subtle signal of your target binding. BLI, however, relies on optical interference to measure the thickness of the biolayer at the sensor tip. It is largely blind to the bulk refractive index of the surrounding liquid, allowing it to selectively detect binding even in "dirty" matrices[4].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are two self-validating workflows designed to eliminate false positives.

Protocol 1: SPR Kinetic Characterization (Self-Validating System)

To ensure that the calculated


 and 

are driven by true interaction kinetics rather than mass transport limitations or bulk effects, you must employ double-referencing and flow-rate validation[7].
  • Surface Preparation (Immobilization): Immobilize the target protein on an active flow cell (e.g., via amine coupling). Leave the adjacent flow cell blank (or immobilize a dummy protein) to serve as a Reference Channel .

  • Analyte Preparation: Prepare a 5-point concentration series of the ligand (e.g., 0.1x, 0.3x, 1x, 3x, and 10x the expected

    
    ).
    
  • Double-Referencing Injection: Inject the analyte series across both the active and reference channels. Interleave injections of plain running buffer (Blank Injections). Subtract the Reference Channel signal, then subtract the Blank Injection signal. This isolates the true binding response from baseline drift and bulk refractive index jumps.

  • MTL Validation Step (Critical): Inject your highest analyte concentration at three different flow rates (e.g., 10, 30, and 90

    
    L/min). If the association curve becomes steeper at higher flow rates, your assay is Mass Transport Limited. You must lower the ligand density on the sensor surface and repeat until the curves overlay perfectly regardless of flow rate.
    
Protocol 2: ITC Thermodynamic Profiling (Self-Validating System)

Because ITC measures minute thermal changes (microcalories), mismatched buffers will generate a "heat of mixing" that completely obscures the heat of binding[5].

  • Extensive Co-Dialysis (Critical): Place both the target protein and the ligand into separate dialysis cassettes. Submerge both cassettes into the exact same beaker of buffer overnight. This ensures the chemical potential of the buffer is identical for both components.

  • Control Titrations:

    • Control A: Titrate the ligand into the plain buffer.

    • Control B: Titrate the plain buffer into the protein.

    • Subtract the heat generated from Control A from your final experimental data to account for the heat of ligand dilution.

  • The Titration Experiment: Load the protein into the sample cell and the ligand into the syringe. Program a series of 20-30 injections.

  • First Injection Discard: Always program the first injection to be very small (e.g., 0.5

    
    L) and exclude it from data fitting. This accounts for syringe backlash and diffusion that occurs during the equilibration phase.
    
  • Data Fitting: Fit the integrated heat peaks to an independent binding model to extract the stoichiometry (

    
    ), affinity (
    
    
    
    ), and enthalpy (
    
    
    ). Calculate entropy (
    
    
    ) using the Gibbs free energy equation (
    
    
    ).

Conclusion

No single technology provides a complete picture of biomolecular interactions. SPR offers unmatched kinetic resolution, BLI provides high-throughput resilience in crude matrices, ITC delivers the fundamental thermodynamic drivers, and MST offers rapid in-solution verification. By layering these techniques—for instance, screening with BLI, determining kinetics with SPR, and validating the mechanism with ITC—you create an airtight, self-validating data package that will withstand the rigorous scrutiny of downstream drug development.

References

  • XanTec bioanalytics. "Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI." XanTec bioanalytics GmbH. [Link]

  • Reichert SPR. "Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI." Reichert Technologies.[Link]

  • Ycluebio. "Binding Affinity Analysis: SPR vs BLI 데이터 해석의 결정적 차이." Ycluebio. [Link]

  • Nicoya Lifesciences. "SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques." Nicoya Lifesciences Blog.[Link]

  • Bitesize Bio. "How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance." Bitesize Bio.[Link]

  • Murali et al. "Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding." PubMed Central (PMC), NIH.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.